molecular formula C19H24ClNO6 B231681 Acutumine CAS No. 17088-50-5

Acutumine

Cat. No.: B231681
CAS No.: 17088-50-5
M. Wt: 397.8 g/mol
InChI Key: FSXRARBVZZKCGJ-HZEYTSSRSA-N
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Description

Acutumine is an alkaloid.
This compound is a natural product found in Hypserpa nitida, Menispermum canadense, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRARBVZZKCGJ-FMAJMWNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17088-50-5
Record name (-)-Acutumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17088-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Unraveling the Molecular Architecture of Acutumine: A Technical Guide to its Biosynthesis in Menispermum dauricum

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Acutumine, a chlorinated hasubanan alkaloid isolated from the medicinal plant Menispermum dauricum, has garnered significant interest for its potent pharmacological activities, including selective T-cell toxicity and anti-inflammatory properties.[1] A comprehensive understanding of its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, consolidating current knowledge on the precursor molecules, key enzymatic transformations, and regulatory networks. We will delve into the experimental methodologies employed to elucidate this complex pathway and present a framework for future research and development.

Introduction: The Significance of this compound and its Botanical Source

Menispermum dauricum, commonly known as Asian moonseed, has a rich history in traditional Chinese medicine for treating ailments such as sore throat, enteritis, and rheumatism.[2] Its rhizome is a rich source of a diverse array of alkaloids, including bisbenzylisoquinolines, aporphines, and the structurally unique hasubanan alkaloids.[1] Among these, this compound stands out due to its chlorinated tetracyclic structure and promising biological activities.[3] The complex architecture of this compound presents a formidable challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a critical endeavor for sustainable production.

This compound belongs to the hasubanan class of alkaloids, which are structurally related to the well-known benzylisoquinoline alkaloids (BIAs), a large and diverse group of plant secondary metabolites with a wide range of pharmacological applications. The biosynthesis of hasubanan alkaloids is thought to share early steps with morphine biosynthesis, diverging at a key stereochemical juncture.

A Proposed Biosynthetic Pathway of this compound

The complete enzymatic pathway for this compound biosynthesis in Menispermum dauricum has not been fully elucidated. However, based on studies of related benzylisoquinoline and hasubanan alkaloids, a putative pathway can be proposed. Isotope labeling studies have confirmed that this compound is derived from two molecules of the amino acid L-tyrosine.[4][5] The pathway can be conceptually divided into three main stages: the formation of the core benzylisoquinoline scaffold, the rearrangement to the hasubanan skeleton, and the final halogenation step.

From L-Tyrosine to the Benzylisoquinoline Core

The initial steps of this compound biosynthesis are believed to mirror the well-established pathway for (S)-norcoclaurine, the central precursor for most BIAs.[6] This involves the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

  • Formation of Dopamine: L-tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase (TH) , followed by decarboxylation to dopamine by DOPA decarboxylase (DDC) .[7]

  • Formation of 4-HPAA: In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TyrAT) , which is then decarboxylated to 4-HPAA by 4-hydroxyphenylpyruvate decarboxylase (4-HPPDC) .[7]

  • Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.[7]

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, are expected to occur, catalyzed by enzymes such as O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 monooxygenases (CYPs) , respectively. These steps lead to the formation of key BIA intermediates like (S)-reticuline.

The Hasubanan Skeleton Formation: A Key Rearrangement

The transition from the benzylisoquinoline scaffold to the unique hasubanan core is a critical and less understood part of the pathway. It is hypothesized to involve an intramolecular oxidative coupling of a reticuline-like precursor, followed by a skeletal rearrangement. This process is likely catalyzed by specific cytochrome P450 enzymes. The stereochemistry of the resulting hasubanan skeleton is a key distinguishing feature from the morphinan alkaloids.

The Final Step: Chlorination to this compound

The terminal step in this compound biosynthesis is the chlorination of its immediate precursor, dechlorothis compound.[4][5] This reaction is catalyzed by dechlorothis compound halogenase (DAH) , a non-heme iron(II) and 2-oxoglutarate-dependent halogenase (2ODH).[8] This enzyme specifically catalyzes the chlorination at a non-activated carbon center of the dechlorothis compound molecule.

This compound Biosynthesis Pathway cluster_BIA Benzylisoquinoline Alkaloid Core Biosynthesis cluster_Hasubanan Hasubanan Skeleton Formation cluster_Final Final Chlorination L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA TH 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid TyrAT Dopamine Dopamine L-DOPA->Dopamine DDC (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA 4-HPAA 4-Hydroxyphenylpyruvic acid->4-HPAA 4-HPPDC 4-HPAA->(S)-Norcoclaurine Reticuline-like Precursor Reticuline-like Precursor (S)-Norcoclaurine->Reticuline-like Precursor OMTs, NMTs, CYPs Hasubanan Intermediate Hasubanan Intermediate Reticuline-like Precursor->Hasubanan Intermediate Oxidative Coupling & Rearrangement (CYPs) Dechlorothis compound Dechlorothis compound Hasubanan Intermediate->Dechlorothis compound Tailoring Enzymes This compound This compound Dechlorothis compound->this compound DAH (2ODH)

A proposed biosynthetic pathway for this compound in Menispermum dauricum.

Regulatory Mechanisms: A Transcriptional Symphony

The biosynthesis of alkaloids in plants is a tightly regulated process, often induced by developmental cues and environmental stresses.[9] While the specific regulatory mechanisms for this compound biosynthesis are yet to be fully characterized, insights can be drawn from the broader understanding of BIA regulation. The expression of BIA biosynthetic genes is often orchestrated by a network of transcription factors (TFs), primarily from the WRKY , bHLH (basic helix-loop-helix) , and MYB families.[2][9]

These TFs are frequently responsive to the plant hormone jasmonic acid (JA) and its derivatives, which are key signaling molecules in plant defense responses.[2] It is plausible that the production of this compound in M. dauricum is similarly regulated by a JA-responsive signaling cascade, activating the expression of the pathway's enzymatic genes.

Regulatory Network Environmental/Developmental Cues Environmental/Developmental Cues JA Signaling JA Signaling Environmental/Developmental Cues->JA Signaling WRKY TFs WRKY TFs JA Signaling->WRKY TFs bHLH TFs bHLH TFs JA Signaling->bHLH TFs MYB TFs MYB TFs JA Signaling->MYB TFs This compound Biosynthetic Genes This compound Biosynthetic Genes WRKY TFs->this compound Biosynthetic Genes bHLH TFs->this compound Biosynthetic Genes MYB TFs->this compound Biosynthetic Genes This compound Biosynthesis This compound Biosynthesis This compound Biosynthetic Genes->this compound Biosynthesis

A putative regulatory network for this compound biosynthesis.

Subcellular Compartmentation: A Coordinated Cellular Effort

The biosynthesis of complex alkaloids like this compound is a spatially organized process within the plant cell, involving multiple subcellular compartments. Based on studies of BIA biosynthesis in other plant species, a plausible model for the subcellular localization of the this compound pathway can be proposed.

  • Cytosol: The initial steps of the pathway, including the formation of dopamine and 4-HPAA from L-tyrosine, and their condensation to (S)-norcoclaurine, are likely to occur in the cytosol.[10]

  • Endoplasmic Reticulum (ER): The subsequent modifications of the benzylisoquinoline scaffold, particularly those catalyzed by cytochrome P450 enzymes, are expected to be localized to the ER membrane.[11]

  • Vacuole: The final product, this compound, is likely sequestered and stored in the vacuole to prevent potential cytotoxicity to the cell. Transport into the vacuole is mediated by specific transporters. The berberine bridge enzyme (BBE), an enzyme involved in the biosynthesis of some BIAs, is known to be localized in the vacuole.[11]

Furthermore, in some plants, BIA biosynthesis involves the interplay of different cell types, with intermediates being transported between them.[12][13] A similar level of intricate organization may exist for this compound biosynthesis in M. dauricum.

Experimental Methodologies for Pathway Elucidation

The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-pronged experimental approach, integrating techniques from molecular biology, biochemistry, and analytical chemistry.

Gene Discovery and Functional Characterization
  • Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) of M. dauricum, particularly from tissues with high this compound content (e.g., rhizome), is a powerful tool for identifying candidate genes encoding the biosynthetic enzymes. By comparing gene expression profiles between high- and low-producing tissues or under different inducing conditions, researchers can pinpoint genes that are co-expressed with known pathway genes.

  • Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Escherichia coli, Saccharomyces cerevisiae (yeast), or insect cells.[14] This allows for the production of recombinant enzymes in sufficient quantities for functional characterization.

  • Enzyme Assays: The activity of the recombinant enzymes is then tested in vitro using putative substrates. For example, to confirm the function of a candidate O-methyltransferase, the recombinant enzyme would be incubated with a hydroxylated BIA precursor and a methyl donor (S-adenosyl methionine), and the formation of the methylated product would be monitored.

Metabolic Profiling and Intermediate Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for identifying and quantifying the intermediates and final products of the this compound pathway.[15]

  • Methodology: Extracts from M. dauricum tissues or from in vitro enzyme assays are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then ionized and analyzed by a tandem mass spectrometer.

  • Data Analysis: By comparing the retention times and fragmentation patterns of the detected compounds with those of authentic standards or with predicted fragmentation patterns, researchers can identify known and novel metabolites in the pathway.

Experimental Workflow M. dauricum Tissue M. dauricum Tissue Transcriptome Sequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq) M. dauricum Tissue->Transcriptome Sequencing (RNA-Seq) Plant Extract Plant Extract M. dauricum Tissue->Plant Extract Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing (RNA-Seq)->Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Recombinant Enzyme Recombinant Enzyme Heterologous Expression->Recombinant Enzyme Enzyme Assay Enzyme Assay Recombinant Enzyme->Enzyme Assay Metabolic Profiling (LC-MS/MS) Metabolic Profiling (LC-MS/MS) Enzyme Assay->Metabolic Profiling (LC-MS/MS) Pathway Elucidation Pathway Elucidation Metabolic Profiling (LC-MS/MS)->Pathway Elucidation Plant Extract->Metabolic Profiling (LC-MS/MS)

A generalized experimental workflow for elucidating the this compound biosynthesis pathway.

Quantitative Insights: A Data-Driven Perspective

While comprehensive quantitative data for the entire this compound pathway is not yet available, this section provides a template for the types of data that are crucial for a complete understanding and for future metabolic engineering efforts.

Table 1: Putative Enzyme Classes and their Kinetic Parameters in this compound Biosynthesis
Enzyme ClassPutative Role in this compound BiosynthesisKey Kinetic Parameters
Tyrosine Hydroxylase (TH)L-Tyrosine → L-DOPAKm for L-tyrosine, kcat
DOPA Decarboxylase (DDC)L-DOPA → DopamineKm for L-DOPA, kcat
Norcoclaurine Synthase (NCS)Dopamine + 4-HPAA → (S)-NorcoclaurineKm for dopamine and 4-HPAA, kcat
O-Methyltransferases (OMTs)Methylation of hydroxyl groupsKm for BIA substrate and SAM, kcat
N-Methyltransferases (NMTs)Methylation of amine groupsKm for BIA substrate and SAM, kcat
Cytochrome P450s (CYPs)Hydroxylation, Oxidative CouplingKm for BIA substrate, kcat
Dechlorothis compound Halogenase (DAH)Dechlorothis compound → this compoundKm for dechlorothis compound, 2-OG, and Cl-, kcat

Km (Michaelis constant) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity.[16][17] kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time.

Table 2: Representative Alkaloid Content in Menispermum dauricum
AlkaloidPlant PartConcentration RangeAnalytical Method
Total AlkaloidsRhizome1.7 - 2.5% of dry weightGravimetric/Spectrophotometric
This compoundRhizomeVariesHPLC, UHPLC-MS/MS
Dechlorothis compoundRhizomeVariesHPLC, UHPLC-MS/MS

Note: Specific concentrations of this compound and dechlorothis compound can vary significantly depending on the plant's geographical origin, age, and environmental conditions.

Future Directions and Applications

The elucidation of the complete this compound biosynthetic pathway opens up exciting avenues for research and commercial applications:

  • Metabolic Engineering: By overexpressing rate-limiting enzymes or downregulating competing pathways in M. dauricum or a heterologous host, the production of this compound can be significantly enhanced.

  • Synthetic Biology: The entire biosynthetic pathway could be reconstituted in a microbial chassis like E. coli or yeast, providing a sustainable and scalable platform for this compound production, independent of plant cultivation.

  • Drug Discovery: A deeper understanding of the pathway can facilitate the production of this compound analogs with improved pharmacological properties through enzymatic or chemo-enzymatic synthesis.

Conclusion

The biosynthesis of this compound in Menispermum dauricum is a complex and fascinating process that is beginning to be unraveled. While significant progress has been made in identifying the precursor molecules and the final halogenation step, the complete enzymatic cascade leading to the hasubanan skeleton remains an active area of research. The integration of advanced molecular and analytical techniques will be crucial in fully elucidating this pathway. The knowledge gained will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this promising therapeutic agent.

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Sources

historical discovery and characterization of Acutumine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical Discovery and Characterization of Acutumine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a structurally complex, chlorine-containing tetracyclic alkaloid that has captivated chemists and pharmacologists for decades. First isolated in 1929, its intricate architecture, featuring a spirocyclic core and five contiguous stereocenters, presented a formidable challenge for structural elucidation that was only definitively solved with the advent of advanced spectroscopic and crystallographic techniques. This guide provides a comprehensive overview of the historical journey from the initial discovery and isolation of (-)-acutumine to its full structural and stereochemical characterization. We delve into the logic behind the classical and modern experimental workflows, detailing the pivotal role of spectroscopic analysis and X-ray crystallography in piecing together its molecular puzzle. Furthermore, we touch upon the early pharmacological insights that continue to drive interest in this unique natural product.

Part 1: The Dawn of Discovery - Isolation from Botanical Sources

The story of this compound begins in the rich tapestry of traditional medicine. The alkaloid was first isolated in 1929 by K. Goto and H. Sudzuki, marking the beginning of a long scientific endeavor to understand its properties[1]. The primary botanical sources for this compound and its related alkaloids belong to the Menispermaceae family, plants that have been used for centuries in Asian folk remedies.

Botanical Provenance

This compound is predominantly extracted from the rhizomes (dried roots) of two specific species. The choice of the rhizome is significant, as this plant part often serves as a storage organ for secondary metabolites like alkaloids.

Botanical NameCommon NamePlant FamilyPrimary Part Used
Menispermum dauricum Asian MoonseedMenispermaceaeRhizome[2][3]
Sinomenium acutum Chinese MoonseedMenispermaceaeRhizome[4]
The Logic of Alkaloid Extraction: A Representative Protocol

The isolation of this compound hinges on the fundamental chemical property of alkaloids: their basicity, conferred by the nitrogen atom(s) within their structure. This allows for a highly effective separation from the myriad of neutral and acidic compounds present in the plant matrix through acid-base extraction techniques[5]. While historical methods would have been simpler, the following protocol outlines the modern, self-validating workflow based on these principles.

Experimental Protocol: Acid-Base Extraction of Total Alkaloids from M. dauricum

  • Maceration and Extraction (Rationale: Solubilization)

    • Dried and powdered rhizomes of M. dauricum are macerated in an acidic aqueous solution (e.g., 0.5% sulfuric or hydrochloric acid)[5].

    • Causality: The acid protonates the basic nitrogen atoms of the alkaloids, forming their corresponding water-soluble salts. This selectively draws the alkaloids from the plant material into the aqueous phase, leaving behind a vast number of lipophilic and neutral compounds.

  • Filtration and Basification (Rationale: Liberation)

    • The acidic extract is filtered to remove solid plant debris.

    • The clear filtrate is then basified by the slow addition of a base (e.g., ammonium hydroxide or sodium carbonate) until a pH of 9-10 is reached.

    • Causality: The addition of a base deprotonates the alkaloid salts, converting them back into their free-base form. In this state, they are significantly less soluble in water and will precipitate out or become amenable to solvent extraction.

  • Liquid-Liquid Extraction (Rationale: Phase Separation)

    • The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane or chloroform.

    • Causality: The neutral, free-base alkaloids exhibit high solubility in the organic solvent and will partition from the aqueous phase into the organic layer. Water-soluble impurities (sugars, salts, etc.) remain in the aqueous phase.

  • Concentration and Purification (Rationale: Isolation)

    • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield a crude total alkaloid extract.

    • This crude mixture, containing this compound and other related alkaloids[3][6], is then subjected to further chromatographic purification (e.g., column chromatography on silica gel or alumina) to isolate pure this compound.

G cluster_extraction Extraction cluster_separation Phase Separation cluster_purification Purification P Powdered Rhizome E Maceration / Filtration P->E S1 Acidic Water (e.g., 0.5% H₂SO₄) S1->E AF Acidic Filtrate (Water-Soluble Alkaloid Salts) E->AF Contains Alkaloid Salts Waste1 Plant Debris E->Waste1 B Basification (NH₄OH) AF->B LLE Liquid-Liquid Extraction (Dichloromethane) B->LLE OL Organic Layer (Free-Base Alkaloids) LLE->OL Alkaloids Partition into Organic Phase Waste2 Aqueous Waste LLE->Waste2 C Concentration OL->C CC Column Chromatography C->CC PA Pure this compound CC->PA

Caption: Workflow for the isolation and purification of this compound.

Part 2: The Structural Puzzle - Characterization of a Complex Alkaloid

This compound's molecular structure is a masterpiece of natural chemical synthesis, but for chemists, it was a formidable puzzle. The molecule is a tetracyclic alkaloid featuring a unique propellane-like core, five contiguous stereocenters (including two all-carbon quaternary centers), and, most unusually, a covalently bound chlorine atom[7]. The definitive elucidation of this structure was not a single event but a convergent effort, relying on accumulating evidence from various analytical techniques.

G acutumine_structure

Caption: The complex chemical structure of (-)-Acutumine.

The final, unambiguous confirmation of this compound's structure and absolute stereochemistry came from X-ray crystallography. A 1968 paper detailed the crystal structure analysis of this compound and its acetate derivative, providing a three-dimensional picture of the atomic arrangement that perfectly matched evidence from ongoing chemical degradation studies[8]. This technique is the gold standard for determining the absolute configuration of chiral molecules[9][10].

The Spectroscopic Toolkit

Before a crystal structure can be obtained, a wealth of information must be gathered to build a hypothesis of the molecular framework. This is achieved through a synergistic application of various spectroscopic methods.

Workflow: The Logic of Spectroscopic Characterization

  • Mass Spectrometry (MS): What is the Formula?

    • Technique: High-Resolution Mass Spectrometry (HRMS).

    • Information Gained: Provides the exact molecular mass with high precision. This allows for the unambiguous determination of the molecular formula (C₁₉H₂₄ClNO₅ for this compound).

    • Key Insight: The isotopic pattern is crucial. The presence of a single chlorine atom is definitively confirmed by observing the M+ and M+2 ion peaks in an approximate 3:1 intensity ratio, a signature of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Infrared (IR) Spectroscopy: What are the Functional Groups?

    • Technique: Infrared Spectroscopy.

    • Information Gained: Identifies the types of covalent bonds and functional groups present by measuring their characteristic vibrational frequencies[11][12].

    • Key Insight: For this compound, the IR spectrum would reveal a strong, sharp absorption for the ketone (C=O) group and a broad absorption for the hydroxyl (O-H) groups, immediately confirming key parts of the molecule's composition[13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: What is the Scaffold?

    • Technique: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC).

    • Information Gained: This is the most powerful tool for mapping the carbon-hydrogen framework.

      • ¹H NMR: Shows the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (splitting patterns).

      • ¹³C NMR: Shows the number of different types of carbon atoms, providing a "fingerprint" of the carbon skeleton[14].

      • 2D-NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are critical for connecting proton and carbon signals over two or three bonds, allowing chemists to piece together fragments and bridge the quaternary (non-protonated) carbons, which are a major challenge in complex structures[15].

The combination of these techniques allows a scientist to build the 2D structure of the molecule piece by piece, like assembling a complex jigsaw puzzle.

Summary of Spectroscopic Data

Table 2: Predicted High-Resolution Mass Spectrometry and Infrared Data for this compound

AnalysisParameterExpected Value/ObservationRationale
HRMS Molecular FormulaC₁₉H₂₄ClNO₅Calculated from exact mass measurement.
Isotopic PatternM+ and M+2 peaks in ~3:1 ratioConfirms the presence of one chlorine atom.
IR (cm⁻¹) O-H Stretch3500 - 3200 (broad)Indicates the presence of hydroxyl groups[16].
C-H Stretch (sp³)3000 - 2850Aliphatic C-H bonds.
C=O Stretch (Ketone)1725 - 1705 (strong)Characteristic of the cyclopentanone carbonyl group[13].
C=C Stretch (Aromatic)1600 - 1450Vibrations of the benzene ring.
C-O Stretch1260 - 1000From alcohol and methoxy groups.

Table 3: Representative ¹H and ¹³C NMR Data Assignment for the this compound Skeleton (Note: Exact chemical shifts (δ) in ppm can vary slightly based on solvent and instrument. This table represents a logical assignment for educational purposes)

PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm) & MultiplicityRationale for Assignment
1~1306.5-7.0 (s)Aromatic CH, deshielded by methoxy groups.
2~150-Aromatic quaternary C, attached to oxygen.
3~148-Aromatic quaternary C, attached to oxygen.
4~125-Aromatic quaternary C, spiro center.
5~85-Quaternary carbon, spiro center, bonded to N and O.
6~704.5-5.0 (d)CH bearing chlorine, highly deshielded.
7~452.0-2.5 (m)Aliphatic CH₂ group.
8~75-Quaternary carbon, bonded to oxygen.
9~503.0-3.5 (m)Aliphatic CH₂ group adjacent to nitrogen.
10~603.5-4.0 (m)Aliphatic CH.
11~210-Ketone carbonyl carbon, highly deshielded.
12~552.5-3.0 (m)Aliphatic CH₂ group.
13~301.8-2.2 (m)Aliphatic CH₂ group.
14~402.8-3.2 (m)Aliphatic CH adjacent to nitrogen.
N-CH₃~422.4 (s)Methyl group on nitrogen.
OCH₃~563.8 (s)Methoxy group protons.
OCH₃~563.9 (s)Methoxy group protons.

Part 3: Early Pharmacological Insights

The significant effort invested in isolating and characterizing this compound was driven by its potential biological activity. Early screening of this compound and its related alkaloids revealed several promising pharmacological properties, justifying its place as a lead compound for further investigation.

  • Selective T-Cell Cytotoxicity: this compound was found to selectively inhibit the growth of T-cells, suggesting potential applications in immunology or as an anti-inflammatory agent[3].

  • Anti-Amnesic Properties: The alkaloid demonstrated the ability to improve object and social recognition in animal models, indicating potential for treating memory-related disorders[4].

  • General Cytotoxicity: Like many complex alkaloids, this compound has been studied for its cytotoxicity against various cancer cell lines[2].

These initial findings have paved the way for modern research into the synthesis of this compound derivatives and the elucidation of its specific mechanisms of action, highlighting the enduring value of natural product discovery.

References

  • Zhang, J., et al. (2014). The Hasubanan and this compound Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1-137. [Link]

  • Li, F., Tartakoff, S. S., & Castle, S. L. (2009). Total synthesis of (-)-acutumine. Journal of the American Chemical Society, 131(19), 6674–6675. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Tan, S., et al. (1995). [Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 20(4), 221–222. [Link]

  • Nishikawa, M., et al. (1968). The X-ray analyses of this compound and its acetate; a trial of a short cut in the structure elucidation. Journal of the Chemical Society B: Physical Organic, 652. [Link]

  • D'Agostino, J., et al. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Wikipedia contributors. (2023). X-ray crystallography. Wikipedia. [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. WebSpectra. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Li, F., & Castle, S. L. (2009). Enantioselective total synthesis of (-)-acutumine. The Journal of Organic Chemistry, 74(23), 9293–9305. [Link]

  • Yu, D., et al. (2002). Alkaloids from Menispermum dauricum. Phytochemistry, 59(8), 877–880. [Link]

  • Pereira, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2971–2993. [Link]

  • MassBank. (2010). Pyruvic acid; GC-EI-TOF; MS. MassBank of North America (MoNA). [Link]

  • Guss, J. M. (2006). X-Ray Crystallography of Chemical Compounds. Encyclopedia of Life Sciences. [Link]

  • Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Yu, D. Q., Morris-Natschke, S. L., & Lee, K. H. (2002). Alkaloids from Menispermum dauricum. Phytochemistry, 59(8), 877–880. [Link]

  • Science Museum. (2019). X-ray crystallography: Revealing our molecular world. Science Museum Group. [Link]

  • Herzon, S. B. (2014). The Herzon Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl3. ResearchGate. [Link]

  • Kim, Y., et al. (2022). Radiation Damage on Thaumatin: A Case Study of Crystals That Are Larger Than the Microfocusing X-ray Beam. MDPI. [Link]

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  • Maribel, M. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube. [Link]

  • Kim, H. S., et al. (2007). Isoquinoline and isoindole alkaloids from Menispermum dauricum. Archives of Pharmacal Research, 30(11), 1354–1357. [Link]

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  • Reddy, C. R., et al. (2012). Efficient synthesis of α,β-unsaturated alkylimines performed with allyl cations and azides: application to the synthesis of an ant venom alkaloid. Organic & Biomolecular Chemistry, 10(44), 8873–8878. [Link]

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Acutumine and its Analogues: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the hasubanan alkaloid, acutumine, and its analogues, focusing on their diverse biological activities and the methodologies to assess them. As our understanding of complex natural products evolves, the intricate architecture of this compound presents a compelling scaffold for the development of novel therapeutics. This document synthesizes current knowledge to empower researchers in navigating the scientific landscape of these promising compounds.

Introduction to this compound: A Structurally Complex Hasubanan Alkaloid

This compound is a tetracyclic hasubanan alkaloid first isolated from the roots and stems of Sinomenium acutum and other plants of the Menispermaceae family.[1] Its complex chemical structure, featuring a spiro-fused ring system and a chlorinated cyclopentenone moiety, has intrigued synthetic chemists and pharmacologists alike. The total synthesis of (-)-acutumine has been successfully achieved, paving the way for the generation of various analogues to explore structure-activity relationships (SAR).[2]

This compound and its related compounds, including the biosynthetic precursor dechlorothis compound, belong to a broader class of hasubanan alkaloids that are known to exhibit a wide range of biological activities.[1][3] These activities include anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects.[1][3] The unique structural features of this compound make it a promising starting point for the design of potent and selective modulators of various biological pathways.

Key Biological Activities of this compound and Its Analogues

This compound and its derivatives have demonstrated a spectrum of biological activities, making them attractive candidates for further investigation in several therapeutic areas.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of prostaglandin D2 (PGD2) formation.[4] PGD2 is a pro-inflammatory mediator produced by mast cells and other immune cells.[5]

Other hasubanan alkaloids isolated from Stephania longa have also shown significant anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.[6] This suggests that the anti-inflammatory action of this compound and its analogues may be mediated through the modulation of key pro-inflammatory cytokine pathways.

Cytotoxic Activity

This compound has exhibited selective cytotoxicity against certain cancer cell lines, particularly T-cell leukemia lines.[2] While specific IC50 values for this compound against cell lines like MOLT-4 and HUT78 require further consolidation from primary literature, the reported selective T-cell cytotoxicity highlights its potential as a lead compound for novel anticancer agents.[2]

Furthermore, studies on other hasubanan alkaloids have revealed submicromolar antiproliferative activity against gastric cancer cell lines such as N87, indicating that the hasubanan scaffold is a promising pharmacophore for oncology research.[7]

Neuroprotective and Anti-amnesic Effects

This compound and its analogues have been the subject of a patent for their potential use in treating cognitive deficiencies associated with neurodegenerative diseases.[8] The anti-amnesic properties of these compounds have been evaluated using the Morris water maze test, a standard behavioral assay for assessing spatial learning and memory.[8][9] In this test, this compound has shown the ability to counteract scopolamine-induced memory impairment in animal models.[8][9] The underlying mechanism of this neuroprotective effect is an active area of investigation.

Structure-Activity Relationships (SAR)

The synthesis of various this compound analogues has provided initial insights into the structure-activity relationships of this class of compounds. The presence and nature of substituents on the core hasubanan skeleton can significantly influence biological activity. For example, the chlorine atom on the cyclopentenone ring is a distinctive feature of this compound, and its removal to form dechlorothis compound, a natural precursor, likely modulates its bioactivity profile.[3]

Further comprehensive SAR studies are needed to delineate the specific structural requirements for each of the observed biological effects. Systematic modification of the different rings and functional groups of the this compound scaffold will be crucial for optimizing potency and selectivity.

Mechanisms of Action: Unraveling the Molecular Pathways

The precise molecular mechanisms underlying the biological activities of this compound and its analogues are still under investigation. However, based on the activities of related compounds, several potential pathways can be proposed.

Anti-inflammatory Pathway

The inhibition of PGD2 production suggests that this compound may target enzymes involved in the arachidonic acid cascade, such as hematopoietic prostaglandin D synthase (H-PGDS).[4][5] Additionally, the observed reduction in TNF-α and IL-6 by other hasubanan alkaloids points towards a potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][10]

This compound Anti-inflammatory Pathway This compound This compound HPGDS H-PGDS This compound->HPGDS Inhibits NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits? PGH2 PGH2 PGD2 PGD2 PGH2->PGD2 H-PGDS Inflammation Inflammation PGD2->Inflammation TNFa_IL6 TNF-α & IL-6 Production NFkB_pathway->TNFa_IL6 TNFa_IL6->Inflammation

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Cytotoxic Pathway

The selective cytotoxicity of this compound against T-cell leukemia cells suggests the induction of apoptosis. This could involve the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key players in these pathways include the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and caspases (e.g., caspase-3, -8, -9).[1][11] Further studies are required to determine if this compound modulates the expression or activity of these apoptotic regulators.

This compound Cytotoxic Pathway This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Cell_Stress->Bcl2_Family Mitochondria Mitochondria Caspase_Cascade Caspase Cascade (Caspase-9, -3) Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bcl2_Family->Mitochondria

Sources

Methodological & Application

The Enantioselective Total Synthesis of (-)-Acutumine: A Detailed Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: February 2026

Authored by Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the total synthesis of the structurally complex alkaloid, (-)-acutumine. Isolated from the Asian vine Menispermum dauricum, (-)-acutumine exhibits significant biological activities, including selective T-cell cytotoxicity and antiamnesic properties, making it a compelling target for synthetic chemists.[1] This document will focus on the elegant and innovative total synthesis developed by the Castle research group, which masterfully navigates the construction of the molecule's five contiguous stereocenters, including two challenging quaternary carbons.[2][3] Key transformations, such as a novel radical-polar crossover reaction, a diastereoselective asymmetric allylation, and a strategic anionic oxy-Cope rearrangement, will be discussed in depth, providing not only the protocols but also the underlying mechanistic rationale. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both a practical roadmap and insightful commentary on advanced synthetic strategies.

Introduction: The Molecular Challenge and Biological Significance of (-)-Acutumine

(-)-Acutumine is a tetracyclic alkaloid characterized by a dense and highly oxidized molecular architecture.[2] Its intricate framework, which includes a spirocyclic core and a chlorinated cyclopentane ring, has presented a formidable challenge to synthetic chemists for decades.[1] The molecule's biological profile, particularly its selective cytotoxicity against T-cells, has earmarked it as a person of interest in the development of novel therapeutic agents.[3] The total synthesis of such a complex natural product is not merely an academic exercise; it provides a platform for the development of new synthetic methodologies and offers access to analogues for further biological evaluation. The Castle synthesis represents a landmark achievement in this context, showcasing a blend of established and novel reactions to conquer this intricate target.

Retrosynthetic Analysis: A Strategic Deconstruction

The Castle group's retrosynthetic strategy for (-)-acutumine is a testament to strategic bond disconnection and the anticipation of key chemical transformations. The analysis hinges on simplifying the complex tetracyclic core by sequentially dismantling the pyrrolidine ring and the spirocyclic system, ultimately leading to more readily available starting materials.

G Acutumine (-)-Acutumine Intermediate1 Tricyclic Amine This compound->Intermediate1 [Final Cyclization] Intermediate2 Spirocyclic Ketone Intermediate1->Intermediate2 [Pyrrolidine Ring Formation] Intermediate3 Allylated Ketone Intermediate2->Intermediate3 [Anionic Oxy-Cope Rearrangement] Intermediate4 Aryl Iodide Precursor Intermediate3->Intermediate4 [Asymmetric Allylation] StartingMaterials Simple Aromatic and Chiral Building Blocks Intermediate4->StartingMaterials [Radical-Polar Crossover Cyclization]

Caption: Retrosynthetic analysis of (-)-Acutumine.

The key disconnections in this strategy are:

  • Final Cyclization: The final pyrrolidine ring is envisioned to be formed from a tricyclic amine precursor.

  • Pyrrolidine Ring Formation: The nitrogen-containing ring is retrosynthetically derived from a spirocyclic ketone through functional group manipulations.

  • Anionic Oxy-Cope Rearrangement: The crucial quaternary carbon is disconnected via a strategic anionic oxy-Cope rearrangement, a powerful tool for carbon-carbon bond formation.

  • Asymmetric Allylation: The precursor for the rearrangement is simplified to a ketone that can be accessed through a highly diastereoselective allylation.

  • Radical-Polar Crossover Cyclization: The spirocyclic core is traced back to an aryl iodide precursor, which can be cyclized using a novel radical-polar crossover reaction. This disconnection ultimately leads to simpler, commercially available starting materials.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of (-)-Acutumine

This section provides a detailed, step-by-step protocol for the key stages of the Castle total synthesis of (-)-acutumine.

Part 1: Synthesis of the Spirocyclic Core via a Radical-Polar Crossover Reaction

The construction of the spirocyclic core of (-)-acutumine is a highlight of this synthesis, employing a novel radical-polar crossover reaction. This reaction ingeniously combines an intramolecular radical conjugate addition with a subsequent enolate hydroxylation in a single, stereoselective step.[2][4]

Key Transformation Workflow:

G ArylIodide Aryl Iodide Precursor RadicalFormation Aryl Radical Formation (Et3B, O2) ArylIodide->RadicalFormation Cyclization 5-exo-trig Radical Cyclization RadicalFormation->Cyclization EnolateFormation Enolate Formation Cyclization->EnolateFormation Hydroxylation Enolate Hydroxylation ((+)-camphorsulfonyloxaziridine) EnolateFormation->Hydroxylation Spirocycle Spirocyclic Ketone Hydroxylation->Spirocycle

Caption: Workflow for the radical-polar crossover reaction.

Protocol: Synthesis of the Spirocyclic Ketone

StepReagent/ConditionMolar Eq.Time (h)Temp (°C)Yield (%)
1Aryl Iodide Precursor in Toluene1.0---
2Et₃B (1.0 M in hexanes)3.00.5-78-
3Air-2-78-
4(+)-Camphorsulfonyloxaziridine1.51-78 to rt65

Experimental Details:

  • To a solution of the aryl iodide precursor in toluene at -78 °C is added triethylborane (1.0 M in hexanes) dropwise.

  • Air is then bubbled through the solution for 2 hours at -78 °C.

  • A solution of (+)-camphorsulfonyloxaziridine in toluene is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired spirocyclic ketone.

Mechanistic Insight: The reaction is initiated by the generation of an aryl radical from the aryl iodide using triethylborane and air. This radical then undergoes a 5-exo-trig cyclization onto the tethered cyclopentenone. The resulting enolate is then trapped by the electrophilic oxygen of the (+)-camphorsulfonyloxaziridine to stereoselectively install the hydroxyl group, affording the spirocyclic product with excellent diastereoselectivity.[4]

Part 2: Asymmetric Ketone Allylation

With the spirocyclic core in hand, the next critical step is the introduction of an allyl group in a highly stereocontrolled manner. The Castle group employed Nakamura's chiral allylzinc reagent to achieve a reagent-controlled diastereoselective ketone allylation.[2][5]

Protocol: Asymmetric Allylation of the Spirocyclic Ketone

StepReagent/ConditionMolar Eq.Time (h)Temp (°C)d.r.Yield (%)
1Spirocyclic Ketone in THF1.0--78--
2Nakamura's Chiral Allylzinc Reagent3.04-78>20:185

Experimental Details:

  • To a solution of the spirocyclic ketone in THF at -78 °C is added a freshly prepared solution of Nakamura's chiral allylzinc reagent.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is warmed to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired allylated alcohol as a single diastereomer.

Expertise & Experience: The use of a significant excess of the chiral allylzinc reagent was found to be crucial for achieving high diastereoselectivity, overriding the inherent substrate bias.[2] This highlights the power of reagent control in complex molecule synthesis.

Part 3: Anionic Oxy-Cope Rearrangement

The anionic oxy-Cope rearrangement is a powerful sigmatropic rearrangement that allows for the formation of carbon-carbon bonds and the construction of quaternary carbon centers. In the Castle synthesis, this reaction is used to strategically reposition the allyl group and create a key quaternary stereocenter.[2][6]

Protocol: Anionic Oxy-Cope Rearrangement

StepReagent/ConditionMolar Eq.Time (h)Temp (°C)Yield (%)
1Allylated Alcohol in THF1.0--78-
2KHMDS (0.5 M in toluene)1.20.5-78-
318-crown-61.20.5-78 to 088

Experimental Details:

  • To a solution of the allylated alcohol in THF at -78 °C is added potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene).

  • After stirring for 30 minutes, 18-crown-6 is added, and the reaction mixture is warmed to 0 °C and stirred for an additional 30 minutes.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the rearranged product.

Causality Behind Experimental Choices: The use of KHMDS as a strong, non-nucleophilic base is essential for the clean deprotonation of the tertiary alcohol to initiate the rearrangement. The addition of 18-crown-6 is critical to sequester the potassium cation, thereby increasing the rate of the rearrangement.

Part 4: Final Steps to (-)-Acutumine

The final stages of the synthesis involve the formation of the pyrrolidine ring and final functional group manipulations to complete the synthesis of (-)-acutumine. These steps include a one-pot ozonolysis-reductive amination and a Lewis acid-promoted cyclization.[1][2]

Final Steps Workflow:

G RearrangedProduct Anionic Oxy-Cope Product Ozonolysis Ozonolysis RearrangedProduct->Ozonolysis ReductiveAmination Reductive Amination (MeNH2, NaBH3CN) Ozonolysis->ReductiveAmination TricyclicAmine Tricyclic Amine ReductiveAmination->TricyclicAmine Cyclization Lewis Acid-Promoted Cyclization (TiCl4) TricyclicAmine->Cyclization This compound (-)-Acutumine Cyclization->this compound

Caption: Workflow for the final steps of the synthesis.

Due to the complexity and number of transformations in the final steps, a detailed step-by-step protocol for each is beyond the scope of this guide. However, the key transformations are outlined above, and the original publication and its supporting information should be consulted for the precise experimental details.[2]

Conclusion

The total synthesis of (-)-acutumine by the Castle group is a masterful display of modern organic synthesis. Through the strategic application of powerful and innovative reactions, they successfully navigated the complexities of this natural product. This guide has provided a detailed overview of their approach, with a focus on the key transformations and the rationale behind their synthetic choices. The protocols and insights presented here are intended to be a valuable resource for researchers in the field, inspiring new avenues of research and providing a practical guide for the synthesis of complex molecules.

References

  • Li, F.; Tartakoff, S. S.; Castle, S. L. Total Synthesis of (−)-Acutumine. J. Am. Chem. Soc.2009 , 131 (19), 6674–6675. [Link]

  • Organic Chemistry Portal. The Castle Synthesis of (-)-Acutumine. [Link]

  • Herzon, S. B.; King, S. M.; Calandra, N. A. A Concise Enantioselective Synthesis of (−)-Acutumine and (−)-Dechlorothis compound. Angew. Chem. Int. Ed.2013 , 52 (13), 3642-3645. [Link]

  • Reeder, M. D.; Srikanth, G. S. C.; Jones, S. B.; Castle, S. L. Synthesis of the Core Structure of this compound. Org. Lett.2005 , 7 (6), 1089–1092. [Link]

  • Li, F.; Castle, S. L. Enantioselective Total Synthesis of (−)-Acutumine. J. Org. Chem.2009 , 74 (23), 9082–9093. [Link]

  • Nakamura, M.; Hirai, A.; Nakamura, E. Method for Asymmetric Allylation of Ketones with Chiral Allylzinc Reagent. J. Am. Chem. Soc.2000 , 122 (5), 978–979. [Link]

  • Paquette, L. A. The Anionic Oxy-Cope Rearrangement. Angew. Chem. Int. Ed. Engl.1990 , 29 (6), 609–626. [Link]

  • Li, F. Total Synthesis of (-)-Acutumine. BYU ScholarsArchive. 2009 . [Link]

Sources

Sensitive and Selective Quantification of Acutumine in Biological Matrices using a Validated HPLC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of Acutumine. This compound, a bioactive alkaloid isolated from Sinomenium acutum, has garnered significant interest for its pharmacological properties, including potential anti-amnesic and cytotoxic effects.[1][2] The protocol detailed herein is designed for researchers in pharmacology, drug discovery, and natural product chemistry, providing a robust workflow from sample preparation to data analysis. The method utilizes a straightforward protein precipitation extraction followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for pharmacokinetic studies and quality control applications. All procedural steps are explained with a focus on the underlying scientific principles to ensure reproducibility and reliability.

Introduction: The Significance of this compound Analysis

This compound is a complex chlorinated spiro-isoquinoline alkaloid found in the roots of the Chinese moonseed, Sinomenium acutum.[3] Its unique chemical structure, featuring five contiguous stereocenters and two quaternary carbons, presents a significant analytical challenge.[1] The growing body of research on this compound's biological activities necessitates the development of a reliable analytical method to study its pharmacokinetics, metabolism, and distribution in biological systems.[2]

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for quantifying trace levels of small molecules in complex matrices due to its exceptional sensitivity, selectivity, and speed.[4][5][6] The method described in this document is optimized for the specific chemical properties of this compound, providing a self-validating system for trustworthy and reproducible results.

The Analytical Workflow: From Sample to Result

The entire analytical process is designed to be efficient and robust, minimizing sample handling and potential sources of error. The workflow involves sample preparation to isolate this compound from the biological matrix, followed by instrumental analysis using HPLC-MS/MS for separation and quantification.

HPLC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Add 3 vols ACN Centrifugation Centrifugation Precipitation->Centrifugation Vortex & Spin Supernatant Collect Supernatant Centrifugation->Supernatant Filter Filtration (0.22 µm) Supernatant->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Inject MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Eluent Processing Chromatogram Integration MSMS->Processing Quantification Quantification (Calibration Curve) Processing->Quantification Result Final Concentration Report Quantification->Result This compound Fragmentation cluster_products Collision-Induced Dissociation (CID) parent This compound [M+H]⁺ m/z 394.1 q1 Product Ion 1 (Quantifier) m/z 358.1 parent->q1 -HCl q2 Product Ion 2 (Qualifier) m/z 298.1 parent->q2 -C₄H₆O₂

Caption: Proposed fragmentation pathway of this compound.

Table 3: Optimized MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Role
This compound 394.1 358.1 100 25 Quantifier

| this compound | 394.1 | 298.1 | 100 | 35 | Qualifier |

Method Validation

To ensure the reliability of the analytical data, the method was validated according to established international guidelines. [7][8]The validation assesses the method's performance in terms of linearity, sensitivity, accuracy, precision, and its susceptibility to matrix effects.

Table 4: Summary of Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (r²) > 0.99 0.998
Calibration Range N/A 1 - 1000 ng/mL
Limit of Detection (LOD) S/N > 3 0.3 ng/mL
Limit of Quantification (LOQ) S/N > 10; Precision < 20% 1.0 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ) -5.2% to 6.8%
Precision (%RSD) < 15% (< 20% at LOO) < 8.5%
Matrix Effect (%) 85% - 115% 93% - 104%

| Recovery (%) | Consistent and reproducible | > 88% |

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation, combined with a rapid chromatographic separation and highly specific MRM detection, allows for high-throughput analysis. This validated method is fit for purpose and can be confidently implemented in research and development settings for pharmacokinetic profiling, toxicological assessments, and other applications requiring precise measurement of this compound.

References

  • Di Masi, A., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Institutes of Health. [Link]

  • Assay Guidance Manual (2017). HPLC-MS/MS for Hit Generation. National Center for Biotechnology Information. [Link]

  • Reeder, M.D., et al. (2005). Synthesis of the core structure of this compound. PubMed. [Link]

  • Organomation (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Ashri, N.Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. PubMed. [Link]

  • Li, F., et al. (2009). Total Synthesis of this compound. Organic Chemistry Portal. [Link]

  • Chem Help ASAP (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Li, Q., et al. (2024). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. Dove Medical Press. [Link]

  • De Nardi, C., et al. (2021). Development, validation, and application of a multimatrix UHPLC-MS/MS method for quantification of Datura-type alkaloids in food. Taylor & Francis Online. [Link]

  • Zhang, H., & Zhai, H. (2013). The Hasubanan and this compound Alkaloids. PubMed. [Link]

  • Agilent Technologies (n.d.). Bioanalytical Sample Preparation. [Link]

  • Bai, Y., et al. (2022). Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma. Frontiers in Pharmacology. [Link]

  • Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Sisu@UT (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Waters Corporation (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]

  • Agilent Technologies (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

  • Wang, L., et al. (2018). Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study. PubMed Central. [Link]

  • Knowbee Tutoring (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Oriental Journal of Chemistry (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. [Link]

  • Sadowska, M., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. [Link]

  • ResearchGate (n.d.). Validation of an HPLC method for the determination of alkaloids in a stem bark extract of Nauclea pobeguinii. [Link]

  • Organic Chemistry Explained (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • PubChem (n.d.). Sinomenine. National Institutes of Health. [Link]

  • Organic Chemistry Portal (2014). The Herzon Synthesis of (-)-Acutumine. [Link]

Sources

Application Notes and Protocols for Screening Acutumine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Acutumine

This compound, a complex tetracyclic alkaloid originally isolated from the roots and stems of Menispermum dauricum and Sinomenium acutum, has garnered significant interest within the scientific community.[1][2] Preliminary studies have alluded to a range of biological activities, including selective T-cell cytotoxicity, anti-inflammatory effects, and potential anti-tumor properties.[2][3][4] Specifically, extracts from Sinomenium acutum have been demonstrated to suppress the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PG-E2), and to inhibit the activation of the critical inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4]

These initial findings underscore the potential of this compound as a lead compound for drug discovery. However, a systematic and robust screening strategy is imperative to comprehensively characterize its bioactivity and elucidate its mechanism of action. This guide provides a detailed framework of cell culture-based assays designed for researchers, scientists, and drug development professionals to effectively screen and evaluate the therapeutic promise of this compound. The protocols herein are designed as a self-validating system, progressing from broad cytotoxicity assessments to more nuanced mechanistic studies of apoptosis and inflammation.

A Tiered Approach to Bioactivity Screening

A logical and efficient screening cascade is essential for characterizing a novel compound. We propose a tiered approach, beginning with foundational assays to determine the cytotoxic potential and effective dose range of this compound. This is followed by more specific assays to dissect the cellular pathways through which this compound exerts its effects.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Pathway Analysis A Cell Viability (MTT Assay) C Apoptosis Induction (Caspase-3/7 Assay) A->C If cytotoxic D Anti-inflammatory Potential (NO, TNF-α, IL-6 Assays) A->D If not cytotoxic at certain concentrations B Cytotoxicity (LDH Assay) B->C E NF-κB Translocation Assay D->E If anti-inflammatory F Western Blot Analysis E->F Downstream signaling G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimulus (e.g., LPS, TNF-α) B IKK Activation A->B C IκB Phosphorylation & Degradation B->C D_E NF-κB/IκB Complex C->D_E D NF-κB (p65/p50) F NF-κB Translocation D->F E IκB D_E->D Release G Gene Transcription (TNF-α, IL-6, iNOS) F->G

Caption: Canonical NF-κB signaling pathway.

Protocol: NF-κB Translocation by Immunofluorescence

  • Cell Culture: Seed cells (e.g., RAW 264.7 or HeLa) on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat with this compound, followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In untreated cells, p65 staining will be predominantly cytoplasmic, while in stimulated cells, it will be nuclear. The inhibitory effect of this compound will be observed as a reduction in nuclear translocation of p65.

Western Blot Analysis

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This technique can be used to confirm the effects of this compound on the NF-κB pathway (e.g., by measuring IκBα degradation) and to explore its effects on other relevant signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammation and cell survival.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with this compound and/or an agonist, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38, β-actin).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The suite of assays detailed in this application note provides a comprehensive and methodologically sound approach to screening the bioactivity of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can effectively characterize the cytotoxic, apoptotic, and anti-inflammatory properties of this promising natural product. This structured approach will not only help in elucidating the mechanism of action of this compound but also in identifying its potential as a novel therapeutic agent.

References

  • Castle, S. L. (2009). Total Synthesis of this compound. Organic Chemistry Portal. [Link]

  • Herzon, S. B. (2014). The Herzon Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • Kim, J. Y., et al. (2010). Anti-inflammatory Effects of Sinomenium Acutum Extract On Endotoxin-induced Uveitis in Lewis Rats. Korean Journal of Ophthalmology, 24(4), 237-243. [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?. [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Sino Biological. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Castle, S. L. (2009). The Castle Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

  • Zhang, H., et al. (2005). Synthesis of the core structure of this compound. Organic Letters, 7(7), 1363-1365. [Link]

Sources

Application Notes and Protocols for the Synthesis of Acutumine Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Synthetic Challenge of Acutumine

This compound, a tetracyclic alkaloid isolated from Menispermum dauricum and Sinomenium acutum, presents a compelling scaffold for drug discovery.[1][2] Its complex, three-dimensional architecture, featuring a propellane core, a spirocyclic cyclopentenone, and five contiguous stereocenters, has captivated synthetic chemists.[3][4] Beyond its structural intricacy, this compound exhibits a range of promising biological activities, including selective T-cell cytotoxicity and anti-amnesic effects, highlighting its potential as a lead compound for novel therapeutics.[3][5] However, the natural abundance of this compound is low, necessitating synthetic access to enable thorough biological evaluation and the exploration of its therapeutic potential.

Structure-Activity Relationship (SAR) studies are paramount in transforming a complex natural product into a viable drug candidate. By systematically modifying the chemical structure of this compound and assessing the impact on its biological activity, researchers can identify the key pharmacophoric elements, optimize potency and selectivity, and improve pharmacokinetic properties. This application note provides a detailed guide to the synthetic strategies for preparing this compound analogues, with a focus on methodologies amenable to the generation of focused libraries for SAR studies. We will delve into the key synthetic challenges and present adaptable protocols based on seminal total syntheses, offering insights into the rationale behind experimental choices.

Strategic Considerations for this compound Analogue Synthesis

The synthesis of this compound analogues for SAR studies requires a strategic approach that balances synthetic efficiency with the ability to introduce molecular diversity at key positions. Two primary strategies can be envisioned: diverted total synthesis and late-stage functionalization .

  • Diverted Total Synthesis: This approach involves modifying the synthesis of this compound at an early or intermediate stage to introduce variations in the core scaffold or key substituents. By altering the building blocks, it is possible to generate analogues with modifications in the aromatic ring, the pyrrolidine ring, or the spirocyclic moiety. This strategy is particularly useful for exploring the importance of the core structure.

  • Late-Stage Functionalization (LSF): LSF involves the chemical modification of the fully assembled this compound core.[6] This is an attractive strategy for rapidly generating a library of analogues from a common advanced intermediate. C-H functionalization, for example, can be a powerful tool for introducing new substituents on the aromatic ring or other accessible positions.[6]

The complex and sterically hindered nature of the this compound scaffold presents significant challenges for both approaches. The construction of the two adjacent all-carbon quaternary centers and the installation of the neopentyl chloride are particularly demanding transformations.[3][5] The choice of synthetic route will therefore depend on the desired modifications and the available synthetic technologies.

Key Synthetic Strategies and Retrosynthetic Analysis

Several successful total syntheses of (-)-acutumine have been reported, each offering unique solutions to the molecule's intricate architecture. The strategies developed by the research groups of Castle and Herzon are particularly instructive for the design of synthetic routes to analogues.

The Castle Approach: Radical Cyclization and Anionic Oxy-Cope Rearrangement

The Castle synthesis features a convergent approach wherein two key fragments are prepared and coupled.[3][7] A key strategic element is the use of a radical-polar crossover reaction to construct the spirocyclic core.[7]

Retrosynthetic Analysis of the Castle Synthesis:

G This compound (-)-Acutumine Tricyclic_Core Tricyclic Propellane Core This compound->Tricyclic_Core Final Ring Closure Spirocycle_Precursor Spirocyclic Precursor Tricyclic_Core->Spirocycle_Precursor Anionic Oxy-Cope Rearrangement Aromatic_Fragment Aromatic Fragment Spirocycle_Precursor->Aromatic_Fragment Coupling Cyclopentene_Fragment Chiral Cyclopentene Fragment Spirocycle_Precursor->Cyclopentene_Fragment Coupling Simple_Phenol Simple_Phenol Aromatic_Fragment->Simple_Phenol Multi-step Synthesis Cyclopentadiene Cyclopentadiene Cyclopentene_Fragment->Cyclopentadiene Enzymatic Resolution

Caption: Retrosynthetic analysis of Castle's approach.

This strategy offers several points for diversification:

  • Aromatic Fragment: The synthesis of the aromatic fragment begins from a simple phenol, allowing for the introduction of various substituents on the aromatic ring to probe their effect on activity.

  • Cyclopentene Fragment: While the chirality of the cyclopentene fragment is crucial, modifications to its substitution pattern could be explored.

  • Late-Stage Modifications: The final steps of the synthesis, involving the closure of the pyrrolidine ring, could potentially be adapted to introduce different N-substituents.

The Herzon Approach: Enantioselective Diels-Alder and Intramolecular Hosomi-Sakurai Cyclization

The Herzon synthesis employs an elegant enantioselective Diels-Alder reaction to establish the core stereochemistry, followed by an intramolecular Hosomi-Sakurai cyclization to form a key tricyclic intermediate.[2]

Retrosynthetic Analysis of the Herzon Synthesis:

G This compound (-)-Acutumine Tetracyclic_Intermediate Tetracyclic Intermediate This compound->Tetracyclic_Intermediate Final Oxidations and Reductions Tricyclic_Intermediate Tricyclic Intermediate Tetracyclic_Intermediate->Tricyclic_Intermediate Intramolecular Hosomi-Sakurai Cyclization Diels_Alder_Adduct Diels-Alder Adduct Tricyclic_Intermediate->Diels_Alder_Adduct Multi-step Conversion Quinone Prochiral Quinone Diels_Alder_Adduct->Quinone Enantioselective Diels-Alder Diene Diene Diels_Alder_Adduct->Diene Enantioselective Diels-Alder

Caption: Retrosynthetic analysis of Herzon's approach.

This route also presents opportunities for analogue synthesis:

  • Quinone and Diene Components: Modification of the quinone or diene starting materials for the Diels-Alder reaction would lead to analogues with altered substitution patterns on the core structure.

  • Side Chain Installation: The side chain containing the precursor to the spirocycle is introduced via an acetylide addition, a reaction that is amenable to the use of different alkyne fragments.

Detailed Protocols for Key Transformations

The following protocols are adapted from the literature and provide a starting point for the synthesis of this compound and its analogues.

Protocol 1: Asymmetric Ketone Allylation (Castle Approach)

This protocol describes a key step in the Castle synthesis for the diastereoselective allylation of a ketone precursor to the spirocycle.[7]

Materials:

  • Ketone precursor

  • Nakamura's chiral allylzinc reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and workup equipment

Procedure:

  • To a solution of the ketone precursor in anhydrous THF at -78 °C under an inert atmosphere, add a solution of Nakamura's chiral allylzinc reagent dropwise.

  • Stir the reaction mixture at -78 °C for the time specified in the primary literature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylated alcohol.

Rationale: The use of Nakamura's chiral allylzinc reagent is crucial for achieving high diastereoselectivity in the addition of the allyl group to the ketone. This stereocenter is critical for directing the subsequent anionic oxy-Cope rearrangement.

Protocol 2: Intramolecular Hosomi-Sakurai Cyclization (Herzon Approach)

This protocol details the key cyclization step in the Herzon synthesis to form the tricyclic core of this compound.[2]

Materials:

  • Allylsilane precursor

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Dissolve the allylsilane precursor in anhydrous acetonitrile under an inert atmosphere.

  • To this solution, add a solution of TBAF in THF dropwise at the temperature specified in the primary literature.

  • Stir the reaction mixture at the same temperature, monitoring the progress of the cyclization by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tricyclic product by flash column chromatography.

Rationale: The Hosomi-Sakurai reaction is a powerful method for forming carbon-carbon bonds. In this intramolecular variant, the fluoride source (TBAF) activates the allylsilane, which then undergoes a cyclization onto an electrophilic carbon, in this case, an iminium ion, to construct the tetracyclic core with excellent stereocontrol.

Strategies for Analogue Library Generation

Building upon the established total syntheses, the following strategies can be employed to generate a library of this compound analogues for comprehensive SAR studies.

Table 1: Potential Modifications for this compound SAR Studies

Region of Modification Synthetic Strategy Rationale for Modification
Aromatic Ring Use of substituted phenols in the Castle synthesis or substituted quinones in the Herzon synthesis. Late-stage C-H functionalization (e.g., halogenation, borylation).To explore the influence of electronic and steric effects on activity and to improve metabolic stability.
Pyrrolidine Ring Variation of the nitrogen source in the final ring closure. N-alkylation or N-acylation of the final product or a late-stage intermediate.To investigate the importance of the nitrogen's basicity and steric bulk for target engagement.
Spirocyclic Moiety Modification of the cyclopentene fragment in the Castle synthesis. Use of different dienes in the Herzon synthesis.To probe the role of the spirocycle's size and substitution in binding and to potentially modulate physical properties.
Neopentyl Chloride Synthesis of dechloro-acutumine analogues. Introduction of other halogens or functional groups at this position.The neopentyl chloride is a unique structural feature; understanding its contribution to activity is crucial.

Conclusion and Future Directions

The synthetic routes to this compound developed by Castle, Herzon, and others provide a robust framework for the synthesis of analogues for SAR studies. By strategically modifying the starting materials or employing late-stage functionalization techniques, it is possible to generate a diverse library of compounds to probe the key structural features required for biological activity. The detailed protocols and strategic insights provided in this application note are intended to empower researchers in drug discovery to explore the therapeutic potential of the this compound scaffold. Future efforts in this area will likely focus on the development of more efficient and modular synthetic routes that allow for even greater diversity in analogue synthesis, as well as the application of computational methods to guide the design of new analogues with improved pharmacological profiles.

References

  • Goto, K.; Sudzuki, H. Bull. Chem. Soc. Jpn.1929, 4, 220-224.
  • Li, F.; Tartakoff, S. S.; Castle, S. L. J. Am. Chem. Soc.2009, 131, 6674–6675.
  • King, S. M.; Calandra, N. A.; Herzon, S. B. Angew. Chem. Int. Ed.2013, 52, 3642-3645.
  • Moreau, R. J. Efforts Toward a Total Synthesis of this compound. Ph.D. Thesis, Princeton University, 2012.
  • Reeder, M. D.; Srikanth, G. S. C.; Jones, S. B.; Castle, S. L. Org. Lett.2005, 7, 1089–1092.
  • Herzon, S. B.; Calandra, N. A.; King, S. M. Development of Enantioselective Synthetic Routes to the Hasubanan and this compound Alkaloids. J. Org. Chem.2013, 78, 10031-10057.
  • Li, F.; Tartakoff, S. S.; Castle, S. L. Enantioselective Total Synthesis of (−)-Acutumine. J. Org. Chem.2009, 74, 9082–9093.
  • King, S. M.; Herzon, S. B. The Hasubanan and this compound Alkaloids. In The Alkaloids: Chemistry and Biology; Knölker, H.-J., Ed.; Academic Press, 2014; Vol. 73, pp 161-222.
  • He, J.; Hamann, L. G.; Davies, H. M. L.; Beckwith, R. E. J. Late-stage C-H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion.
  • Grünenfelder, D. C. Synthetic Strategies for the Total Synthesis of this compound Alkaloids and the Development of Radical Deoxychlorination Reactions. Ph.D. Thesis, California Institute of Technology, 2019.

Sources

Application Notes and Protocols for the Large-Scale Purification of Acutumine from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the large-scale purification of Acutumine, a tetracyclic alkaloid with promising therapeutic potential. The protocols detailed herein are designed to be robust and scalable, ensuring high purity and yield for research and development purposes.

Introduction to this compound

This compound is a complex chlorinated alkaloid naturally found in plants of the Menispermaceae family, notably Menispermum dauricum and Sinomenium acutum.[1] It has garnered significant scientific interest due to its selective T-cell cytotoxicity and potential antiamnesic properties, making it a valuable target for drug discovery programs.[1][2][3] The intricate structure of this compound, featuring five contiguous stereocenters and two quaternary carbon centers, presents a considerable challenge for total synthesis, underscoring the importance of efficient purification from its natural sources.[2]

This document outlines a multi-step purification strategy, commencing with the extraction of crude alkaloids from the plant material, followed by a series of purification techniques to isolate this compound in high purity.

Overall Purification Workflow

The large-scale purification of this compound can be systematically approached in four main stages:

  • Extraction: Liberation of total alkaloids from the dried and powdered plant material.

  • Acid-Base Partitioning: A liquid-liquid extraction technique to separate alkaloids from non-alkaloidal compounds.

  • Chromatographic Separation: High-resolution purification using techniques such as pH-zone-refining counter-current chromatography.

  • Final Polishing and Isolation: A final purification step, typically involving preparative high-performance liquid chromatography (HPLC), followed by crystallization.

This compound Purification Workflow raw_material Raw Plant Material (Menispermum dauricum) extraction Stage 1: Extraction (Acidified Water or Ethanol/Water) raw_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract partitioning Stage 2: Acid-Base Partitioning crude_extract->partitioning enriched_alkaloids Enriched Total Alkaloids partitioning->enriched_alkaloids ccc Stage 3: pH-Zone-Refining Counter-Current Chromatography enriched_alkaloids->ccc acutumine_fraction This compound-Rich Fraction ccc->acutumine_fraction prep_hplc Stage 4: Preparative HPLC & Crystallization acutumine_fraction->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound Acid_Base_Partitioning start Concentrated Crude Extract acidify Acidify with dilute HCl (pH 2-3) start->acidify extract_org1 Extract with Chloroform (to remove neutral/acidic impurities) acidify->extract_org1 aqueous_phase1 Aqueous Phase (Alkaloid Salts) extract_org1->aqueous_phase1 Retain organic_phase1 Organic Phase (Discarded) extract_org1->organic_phase1 Discard basify Basify with NH4OH (pH 9-10) aqueous_phase1->basify extract_org2 Extract with Chloroform basify->extract_org2 aqueous_phase2 Aqueous Phase (Discarded) extract_org2->aqueous_phase2 Discard organic_phase2 Organic Phase (Total Alkaloids) extract_org2->organic_phase2 Retain evaporate Evaporate Chloroform organic_phase2->evaporate final_product Enriched Total Alkaloids evaporate->final_product

Caption: Acid-base partitioning workflow for alkaloid enrichment.

Protocol 2: Liquid-Liquid Extraction
  • Acidification: Dissolve the concentrated crude extract from Stage 1 in a 2% sulfuric acid solution to a pH of 2-3. [4]2. Defatting: Extract the acidic aqueous solution with a nonpolar organic solvent such as chloroform or diethyl ether (3 x volume of aqueous phase) to remove neutral and acidic impurities. [4]Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide to precipitate the free alkaloid bases. [4]4. Extraction of Free Bases: Extract the alkaline aqueous solution with chloroform (3 x volume of aqueous phase). The free alkaloids will partition into the organic layer.

  • Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Stage 3: High-Resolution Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

pH-zone-refining CCC is a powerful liquid-liquid chromatography technique that separates compounds based on their pKa values and hydrophobicity. It is particularly well-suited for the preparative separation of alkaloids.

Causality of Experimental Choices:

  • Two-Phase Solvent System: The choice of the solvent system is critical for achieving good separation. A commonly used system for separating this compound is composed of methyl tert-butyl ether (MTBE), acetonitrile, and water.

  • Retainer and Eluter: A retainer (an acid or base) is added to the stationary phase, and an eluter (a counter-ion) is added to the mobile phase. This creates a pH gradient along the column, causing the alkaloids to focus into sharp bands according to their pKa values. For the separation of basic alkaloids like this compound, a basic retainer (e.g., triethylamine - TEA) is added to the organic stationary phase, and an acidic eluter (e.g., hydrochloric acid - HCl) is added to the aqueous mobile phase.

Protocol 3: pH-Zone-Refining CCC
  • Solvent System Preparation:

    • Prepare a two-phase solvent system of Methyl tert-butyl ether (MTBE)–acetonitrile–water (4:0.5:5, v/v/v).

    • Add 10 mM triethylamine (TEA) to the upper organic phase (stationary phase) as a retainer.

    • Add 5 mM hydrochloric acid (HCl) to the lower aqueous phase (mobile phase) as an eluter.

  • Column Preparation: Fill the CCC column with the stationary phase (upper organic phase).

  • Sample Loading: Dissolve the enriched total alkaloid fraction from Stage 2 in a mixture of the stationary and mobile phases and inject it into the column.

  • Elution: Pump the mobile phase (lower aqueous phase) through the column at an appropriate flow rate while the column is rotating at a high speed.

  • Fraction Collection: Collect fractions and monitor the effluent using a UV detector.

  • Analysis: Analyze the collected fractions by HPLC to identify the fractions containing pure this compound.

CCC ParameterRecommended Conditions
Solvent System MTBE–CH3CN–Water (4:0.5:5, v/v/v)
Stationary Phase Upper organic phase + 10 mM TEA
Mobile Phase Lower aqueous phase + 5 mM HCl
Flow Rate To be optimized based on the instrument
Rotational Speed To be optimized based on the instrument

Stage 4: Final Polishing by Preparative HPLC and Crystallization

The this compound-rich fractions obtained from CCC may require a final polishing step to achieve the desired level of purity (>98%). Preparative HPLC is the method of choice for this final purification.

Protocol 4A: Preparative HPLC
  • Method Development: Develop an analytical HPLC method for the separation of this compound from any remaining impurities. A C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate and injection volume accordingly.

  • Purification: Inject the combined this compound-rich fractions from Stage 3 onto the preparative HPLC system and collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure.

Protocol 4B: Crystallization
  • Solvent Selection: Dissolve the purified this compound from preparative HPLC in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

  • Crystallization: Slowly cool the solution to induce crystallization. The addition of a non-solvent (a solvent in which this compound is poorly soluble, e.g., hexane) can also promote crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

The protocols outlined in these application notes provide a robust and scalable strategy for the large-scale purification of this compound from its natural sources. By following this systematic approach, researchers can obtain high-purity this compound for further investigation into its promising pharmacological activities. The combination of classical acid-base partitioning with modern chromatographic techniques like pH-zone-refining CCC and preparative HPLC ensures both efficiency and high product quality.

References

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
  • Castle, S. L. (2009). Total Synthesis of this compound. Organic Chemistry Portal. Retrieved from [Link]

  • Castle, S. L. (2009). The Castle Synthesis of (-)-Acutumine. Organic Chemistry Portal. Retrieved from [Link]

  • Zhang-Can, et al. (Referenced in Ji, Y., et al., 2014). [No direct link available].
  • Herzon, S. B. (2014). The Herzon Synthesis of (-)-Acutumine. Organic Chemistry Portal. Retrieved from [Link]

  • Ito, Y. (2013). pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications.
  • Buchi. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]

  • Sessler, J. L., & Herzon, S. B. (2013). The Hasubanan and this compound Alkaloids. The Alkaloids: Chemistry and Biology, 72, 1-136.
  • Li, F. (2009). Total Synthesis of (-)-Acutumine (Doctoral dissertation, Brigham Young University). BYU ScholarsArchive.
  • Lee, J., et al. (2023). Isolation of Alkaloids from Sinomenium acutum by Centrifugal Partition Chromatography and Their Ameliorating Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes. Molecules, 28(17), 6278.
  • Wang, X., et al. (2011). Enrichment and Separation of Sinomenine and this compound from Sinomenium acutum by pH-Zone-Refining Counter-Current Chromatography. Separation Science and Technology, 46(9), 1534-1538.
  • Liu, L. J., & Liu, J. N. (2016). A Strategy for Quality Control of Menispermum dauricum DC Based on Cytotoxic Activity and HPLC Fingerprint Analysis. Indian Journal of Pharmaceutical Sciences, 78(1), 101-107.
  • Lopes, R. M., et al. (2021).
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Ito, Y. (2012). pH-zone-refining counter-current chromatography: origin, mechanism, procedure and applications.
  • Kim, H. K., et al. (2013). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.
  • Suganya, T., et al. (2012). The effects of temperature and pH on stability of anthocyanins from red sorghum (Sorghum bicolor) bran. African Journal of Biotechnology, 11(103), 16782-16788.
  • Li, S., et al. (1993). [Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning].
  • Ahmad, V. U., et al. (2017). Chromatographic Separation of the Codonocarpine Type Alkaloids from the Root Bark of Capparis decidua. Journal of visualized experiments : JoVE, (120), 55216.
  • Li, F. (2009). Total Synthesis of (-)-Acutumine. Brigham Young University.
  • Ito, Y. (1996). pH-zone-refining countercurrent chromatography.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Sari, Y. W., et al. (2018). Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. In 3rd International Conference on Biological, Chemical and Environmental Sciences (BCES-2018).
  • Zhang, T., et al. (2020). The chloroalkaloid (−)-acutumine is biosynthesized via a Fe(II)- and 2-oxoglutarate-dependent halogenase in Menispermaceae plants.
  • Gabetta, B., & Giorgi, G. (1995). Process for the extraction and purification of alkaloids. U.S. Patent No. 5,478,937. Washington, DC: U.S.
  • Ito, Y., & Ma, Y. (2005). Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography.
  • Rakkimuthu, R., et al. (2016). effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits.
  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2012). Purification by Solvent Extraction Using Partition Coefficient.
  • de Barros, P. L. A., et al. (2023). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure.
  • Kocanci, P., Nigdelioglu Dolanbay, S., & Aslim, B. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 43-52.

Sources

Application Note & Protocol: Radiolabeling of Acutumine for ADME Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine, a tetracyclic alkaloid isolated from the Asian vine Menispermum dauricum, has garnered significant interest in the scientific community due to its selective T-cell cytotoxicity and anti-amnesic properties.[1] Its complex architecture, featuring five contiguous stereocenters and a chlorinated quaternary carbon, presents a formidable challenge for synthetic chemists and drug metabolism scientists alike.[1][2] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for preclinical and clinical development.[3]

Radiolabeled compounds are indispensable tools in ADME studies, providing a sensitive and quantitative method to track the fate of a drug candidate in vitro and in vivo.[4][5] The most commonly employed isotopes for this purpose are carbon-14 (¹⁴C) and tritium (³H).[4][5] While ¹⁴C labeling offers the advantage of placing the radiolabel within the core scaffold of the molecule, its synthesis is often resource-intensive and requires a de novo approach.[4][5][6] In contrast, tritium labeling can often be achieved in the later stages of a synthetic route, making it a more practical choice for complex molecules like this compound.[7]

This application note provides a detailed protocol for the radiolabeling of this compound with tritium ([³H]this compound) to a high specific activity and radiochemical purity, suitable for use in ADME studies. The proposed strategy involves a late-stage catalytic tritium labeling of a suitable precursor, followed by purification and rigorous analytical characterization.

Strategic Considerations for Radiolabeling this compound

The choice of the radiolabeling strategy is dictated by the complex structure of this compound. A late-stage approach is highly desirable to maximize efficiency and minimize the handling of radioactive materials throughout a lengthy synthetic sequence.[6] Tritium labeling by catalytic reduction of a suitable precursor is a robust and well-established method for introducing a radioactive tag into a complex molecule.[7][8]

The position of the radiolabel is a critical consideration. It must be in a metabolically stable position to ensure that the radioactivity accurately reflects the distribution of the parent compound and its metabolites. Based on the known structure of this compound, introducing tritium via the reduction of a double bond in a precursor molecule is a feasible and strategic approach.

Experimental Workflow for [³H]this compound Synthesis

The overall workflow for the preparation of [³H]this compound is depicted in the following diagram:

Radiolabeling_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling Reaction cluster_purification Purification cluster_analysis Quality Control Precursor Synthesis of Des-chloro-dehydro this compound Precursor Tritiation Catalytic Tritiation with ³H₂ Gas Precursor->Tritiation Precursor HPLC Preparative HPLC Purification Tritiation->HPLC Crude [³H]this compound Analysis Radiochemical Purity & Specific Activity Determination HPLC->Analysis Purified [³H]this compound Final_Product [³H]this compound Analysis->Final_Product Release for ADME Studies

Caption: Workflow for the synthesis and purification of [³H]this compound.

Detailed Protocol

Part 1: Synthesis of the Radiolabeling Precursor

The synthesis of a suitable precursor is the first critical step. Based on the total synthesis of this compound, a late-stage intermediate can be adapted for this purpose.[2][9][10] A plausible precursor is a des-chloro-dehydro derivative of this compound, which can be prepared from a known advanced intermediate.

Note: The synthesis of this precursor is a multi-step process and should be performed by chemists experienced in complex natural product synthesis.

Part 2: Catalytic Tritiation of the Precursor

Warning: This procedure involves the use of tritium gas, which is radioactive. All operations must be conducted in a specialized radiochemistry laboratory with appropriate shielding and safety protocols in place.

Materials:

  • Des-chloro-dehydro this compound precursor

  • Palladium on carbon (Pd/C, 10%)

  • Tritium gas (³H₂)

  • Ethyl acetate (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Tritiation manifold

  • Liquid scintillation counter

Procedure:

  • Catalyst Preparation: In a reaction vessel suitable for catalytic hydrogenation, add 10% Pd/C (typically 10-20% by weight of the precursor).

  • Precursor Addition: Dissolve the des-chloro-dehydro this compound precursor in anhydrous ethyl acetate and add it to the reaction vessel under an inert atmosphere.

  • System Purge: Connect the reaction vessel to the tritiation manifold. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Tritiation Reaction: Introduce tritium gas into the reaction vessel to the desired pressure (typically 1 atmosphere).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of tritium gas.

  • Reaction Quench: Once the theoretical amount of tritium gas has been consumed, or after a predetermined time, carefully vent the excess tritium gas according to established safety procedures.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst with ethyl acetate to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product is [³H]this compound.

Part 3: Purification of [³H]this compound

Purification of the radiolabeled product is essential to remove any unreacted precursor, byproducts, and radiolytically decomposed material, ensuring high radiochemical purity for ADME studies.[11][12] High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification.[13]

Materials:

  • Crude [³H]this compound

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Preparative reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector and a radioactivity detector

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude [³H]this compound in a small volume of the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[14]

  • HPLC Separation: Inject the prepared sample onto the preparative HPLC column.

  • Gradient Elution: Elute the column with a suitable gradient of solvents (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid) to separate [³H]this compound from impurities.

  • Fraction Collection: Monitor the eluent with both UV and radioactivity detectors. Collect the fractions corresponding to the radioactive peak that co-elutes with a non-radiolabeled this compound standard.

  • Solvent Removal: Pool the fractions containing the purified [³H]this compound and remove the solvent under reduced pressure.

Part 4: Quality Control and Analysis

Rigorous analytical testing is required to confirm the identity, purity, and specific activity of the final [³H]this compound product. ADME studies typically require a radiochemical purity of >98%.

Analytical Methods:

  • Radiochemical Purity:

    • Method: Analytical reverse-phase HPLC with UV and radioactivity detection.

    • Procedure: Inject an aliquot of the purified [³H]this compound onto an analytical HPLC column. The radiochemical purity is determined by integrating the area of the radioactive peak corresponding to this compound and expressing it as a percentage of the total radioactivity detected.

  • Specific Activity:

    • Method: Liquid Scintillation Counting (LSC) and UV-Vis Spectrophotometry or Mass Spectrometry.

    • Procedure:

      • Prepare a stock solution of the purified [³H]this compound in a suitable solvent.

      • Measure the radioactivity of an aliquot of the stock solution using a calibrated LSC.

      • Determine the concentration of this compound in the stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry against a standard curve of non-radiolabeled this compound, or LC-MS).

      • Calculate the specific activity in Curies per millimole (Ci/mmol) or millicuries per milligram (mCi/mg).

  • Chemical Identity:

    • Method: Co-elution with a non-radiolabeled standard on HPLC. For a more definitive identification, LC-MS can be used to confirm the molecular weight of the radiolabeled product.

Quantitative Data Summary

The following table summarizes the expected specifications for the final [³H]this compound product suitable for ADME studies.

ParameterTarget SpecificationMethod
Radiochemical Purity > 98%Analytical HPLC with Radioactivity Detection
Specific Activity 10-30 Ci/mmolLSC and UV/Vis or LC-MS
Chemical Identity Co-elution with this compound standardHPLC, LC-MS

Troubleshooting

IssuePotential CauseSuggested Solution
Low Tritium Incorporation Inactive catalyst, impure precursor, or presence of oxygen in the reaction vessel.Use fresh catalyst, ensure the purity of the precursor, and thoroughly purge the reaction system with inert gas.
Low Radiochemical Purity Incomplete reaction, radiolytic decomposition, or inadequate purification.Optimize reaction time, minimize exposure of the radioactive material to light and heat, and optimize the HPLC purification method.
Difficulty in Purification Co-eluting impurities.Modify the HPLC mobile phase, gradient, or use a different type of column.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the radiolabeling of this compound with tritium. The successful synthesis of high-quality [³H]this compound is a critical step in enabling detailed ADME studies, which are essential for the continued development of this promising natural product as a potential therapeutic agent. Adherence to the described procedures and rigorous quality control will ensure the generation of reliable data to support regulatory submissions and advance our understanding of this compound's pharmacokinetic and metabolic profile.

References

  • Li, Y., Plesescu, M., & Prakash, S. R. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. International Journal of Cancer and Clinical Research, 4(2).
  • Obach, R. S. (2004). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current Drug Metabolism, 5(5), 403-417.
  • Penner, N. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development.
  • Castle, S. L., & Tartakoff, S. S. (2005). Synthesis of the Core Structure of this compound. Organic Letters, 7(23), 5253–5256.
  • Cho, Y. D., & Martin, R. O. (1971). Biosynthesis of Thermopsis Alkaloids from Carbon-14 Dioxide. Evidence for the Formation of the Pyridone Bases from Lupanine Via 5,6-dehydrolupanine. Canadian Journal of Biochemistry, 49(9), 971-977.
  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek.
  • Shao, X., et al. (2020). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 25(21), 5035.
  • U.S. Food and Drug Administration. (2024). Guidance Recap Podcast | Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. FDA.
  • Wang, M., et al. (2022).
  • Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(6), 1273–1288.
  • Docherty, P. H. (2009). Total Synthesis of this compound. Organic Chemistry Portal.
  • Castle, S. L., & Li, F. (2005). Synthesis of the Core Structure of this compound. American Chemical Society.
  • Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC - NIH.
  • Lifeasible. (n.d.).
  • QPS. (n.d.). Radiolabeled ADME. QPS.
  • Drug Discovery and Development. (2008). Labeling Drug Safety. Drug Discovery and Development.
  • BioTechniques. (2026). Nature's medicine cabinet: alkaloid biosynthesis breakthrough may plant seed for drug discovery. BioTechniques.
  • Li, F., Tartakoff, S. S., & Castle, S. L. (2009). Total synthesis of (-)-acutumine. Journal of the American Chemical Society, 131(19), 6674–6675.
  • Veronesi, M., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6186–6263.
  • Castle, S. L., et al. (2013). Enantioselective Total Synthesis of (−)-Acutumine. The Journal of Organic Chemistry, 78(21), 10790–10806.
  • 911Metallurgist. (2021). How Susceptible are Organic Compounds to Tritium Exchange Labeling. 911Metallurgist.
  • Selcia. (2025).
  • CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico.
  • ResearchGate. (n.d.). Alkaloids: Isolation and purification.
  • Sekisui Medical. (n.d.). RI-ADE ADME 101: Non-clinical pharmacokinetics studies using radio-labeled compounds. Sekisui Medical.
  • Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.
  • Selcia. (2024).

Sources

Application Notes and Protocols for Acutumine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Neuropharmacological Potential of Acutumine

This compound, a complex tetracyclic alkaloid isolated from the medicinal plant Sinomenium acutum, has emerged as a promising candidate for neuropharmacological research.[1] Preclinical studies have demonstrated its potential anti-amnesic properties and its ability to enhance cognitive functions, such as object and social recognition, in animal models.[2] This application note provides a comprehensive guide for researchers investigating the neuropharmacological applications of this compound, detailing its proposed mechanisms of action and providing step-by-step protocols for in vitro and in vivo evaluation.

While direct molecular targets of this compound are still under investigation, research on other alkaloids from Sinomenium acutum, such as Sinomenine, provides valuable insights. Sinomenine has been shown to possess neuroprotective and anti-inflammatory properties, suggesting that this compound may exert its effects through similar pathways.[3][4] This document will, therefore, explore potential mechanisms involving the cholinergic system, neuroprotection against oxidative stress and apoptosis, and the modulation of inflammatory signaling pathways.

Proposed Mechanisms of Neuropharmacological Action

Based on the reported cognitive-enhancing effects and the known activities of related compounds, the neuropharmacological actions of this compound are hypothesized to involve several key pathways.

Cholinergic System Modulation

The cholinergic system plays a crucial role in learning and memory.[5] A common strategy for treating cognitive decline is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Given this compound's anti-amnesic effects, it is plausible that it may act as an AChE inhibitor.

Experimental Workflow: Assessing Cholinergic Modulation

cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation This compound This compound AChE_Assay Acetylcholinesterase (AChE) Inhibition Assay This compound->AChE_Assay Test Compound IC50 IC50 Value AChE_Assay->IC50 Determine Amnesia_Model Scopolamine-Induced Amnesia Model (Rats) Acutumine_Admin This compound Administration Amnesia_Model->Acutumine_Admin Behavioral_Tests Object Recognition Test & Social Recognition Test Acutumine_Admin->Behavioral_Tests Evaluate Cognitive_Enhancement Cognitive Enhancement Behavioral_Tests->Cognitive_Enhancement Assess cluster_pathways Intracellular Signaling Cascades cluster_apoptosis Apoptosis Regulation This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Modulates Bcl2 ↑ Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Caspase3 ↓ Caspase-3 (Pro-apoptotic) PI3K_Akt->Caspase3 Inhibits MAPK_ERK->Bcl2 MAPK_ERK->Caspase3 Inhibits Neuroprotection Neuroprotection & Cell Survival Bcl2->Neuroprotection

Caption: Proposed signaling pathways for this compound-mediated neuroprotection.

Anti-Neuroinflammatory Action

Neuroinflammation, mediated by microglial activation and the production of pro-inflammatory cytokines, is a key contributor to neurodegenerative diseases. [6]The NF-κB signaling pathway is a central regulator of the inflammatory response in the brain. [7][8]Sinomenine, an alkaloid from the same plant source as this compound, has been shown to suppress neuroinflammation by inhibiting microglial activation. [3]This suggests that this compound may exert similar anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the proposed neuropharmacological activities of this compound.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on AChE activity.

Materials:

  • This compound

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with phosphate buffer to obtain a range of test concentrations.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the this compound solution at different concentrations.

    • Add 50 µL of AChE solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of AChE inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Expected Outcome: A dose-dependent increase in the inhibition of AChE activity, yielding an IC50 value, would suggest that this compound directly interacts with and inhibits the enzyme.

Protocol 2: In Vivo Assessment of Anti-Amnesic Effects in a Scopolamine-Induced Amnesia Model

This protocol evaluates the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

Animals:

  • Adult male Wistar rats (250-300g)

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Saline solution

  • Apparatus for Novel Object Recognition Test (NORT) and Social Recognition Test (SRT)

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control (Saline + Saline)

    • Group 2: Scopolamine control (Saline + Scopolamine)

    • Group 3: this compound (low dose) + Scopolamine

    • Group 4: this compound (high dose) + Scopolamine

    • Group 5: Positive control (e.g., Donepezil) + Scopolamine

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) for 7 consecutive days.

    • On day 7, administer scopolamine (1 mg/kg, i.p.) or saline 30 minutes after the final this compound/vehicle administration.

  • Behavioral Testing (45 minutes post-scopolamine):

    • Novel Object Recognition Test (NORT):

      • Habituation: Allow rats to explore an empty open-field arena for 5 minutes on day 6.

      • Training (Day 7): Place two identical objects in the arena and allow the rat to explore for 5 minutes.

      • Testing (Day 7, 1-hour post-training): Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes. Record the time spent exploring each object.

    • Social Recognition Test (SRT):

      • Habituation: Place the test rat in the testing cage for 10 minutes.

      • First Encounter: Introduce a juvenile rat into the cage for a 5-minute interaction period.

      • Second Encounter (after a 30-minute inter-exposure interval): Re-introduce the same juvenile rat for a 5-minute interaction period.

      • Third Encounter (after a 30-minute interval): Introduce a novel juvenile rat for a 5-minute interaction period. Record the time spent in social investigation during each encounter.

  • Data Analysis:

    • NORT: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • SRT: Compare the duration of social investigation between the second encounter with the familiar juvenile and the encounter with the novel juvenile.

Expected Outcome: Scopolamine-treated rats are expected to show impaired memory in both tasks. Effective doses of this compound should significantly improve the discrimination index in the NORT and increase the investigation time towards the novel juvenile in the SRT, indicating a reversal of the scopolamine-induced amnesia.

Protocol 3: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Line:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • Cell culture medium (e.g., DMEM/F12)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate medium.

    • Seed cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the culture medium for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the treatment medium and add MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Compare the viability of cells treated with the oxidative stressor alone to those pre-treated with this compound.

Expected Outcome: Cells exposed to the oxidative stressor will show a significant decrease in viability. Pre-treatment with effective concentrations of this compound is expected to significantly increase cell viability, demonstrating a neuroprotective effect against oxidative stress.

Protocol 4: Western Blot Analysis of Apoptotic and Survival Proteins

This protocol investigates the effect of this compound on the expression of key proteins involved in apoptosis and cell survival signaling pathways.

Cell Line:

  • SH-SY5Y cells or primary neuronal cultures

Materials:

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound and/or an oxidative stressor as described in Protocol 3.

    • Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control (β-actin).

    • For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

    • Compare the protein expression levels between different treatment groups.

Expected Outcome: Treatment with an oxidative stressor is expected to decrease the Bcl-2/Bax ratio, increase cleaved caspase-3 levels, and potentially decrease the phosphorylation of Akt and ERK. Pre-treatment with this compound is hypothesized to reverse these effects, indicating its anti-apoptotic and pro-survival signaling activity.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Effect of this compound on AChE Inhibition and Cognitive Performance

Treatment Group AChE Inhibition (IC50, µM) NORT Discrimination Index SRT Social Investigation Time (s)
Vehicle Control N/A [Value] [Value]
Scopolamine Control N/A [Value] [Value]
This compound (low dose) [Value] [Value] [Value]
This compound (high dose) [Value] [Value] [Value]

| Positive Control | [Value] | [Value] | [Value] |

Table 2: Neuroprotective and Anti-Apoptotic Effects of this compound

Treatment Group Cell Viability (%) vs. Oxidative Stress Bcl-2/Bax Ratio (fold change) Cleaved Caspase-3 (fold change) p-Akt/Akt Ratio (fold change) p-ERK/ERK Ratio (fold change)
Control 100 1.0 1.0 1.0 1.0
Oxidative Stressor [Value] [Value] [Value] [Value] [Value]

| this compound + Oxidative Stressor | [Value] | [Value] | [Value] | [Value] | [Value] |

Conclusion

This compound presents a compelling profile for further neuropharmacological investigation. The protocols outlined in this application note provide a robust framework for elucidating its mechanisms of action, particularly concerning its potential roles in cholinergic modulation, neuroprotection, and anti-neuroinflammation. By employing these methodologies, researchers can systematically evaluate the therapeutic potential of this compound for cognitive disorders and neurodegenerative diseases.

References

Sources

Application Notes & Protocols: Isolating Acutumine from Sinomenium acutum

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed methodologies for the isolation and purification of Acutumine, a bioactive tetracyclic chloroalkaloid, from the plant Sinomenium acutum. This compound has garnered significant interest for its selective T-cell cytotoxicity and potential anti-amnesic properties.[1][2] Its complex structure, featuring five contiguous stereocenters, necessitates a robust and multi-step purification strategy to achieve high purity.[1] This document outlines two primary workflows: a modern approach utilizing Centrifugal Partition Chromatography (CPC) followed by Preparative High-Performance Liquid Chromatography (prep-HPLC), and a classical method employing traditional silica gel column chromatography. The protocols are designed to be self-validating, with in-depth explanations of the scientific principles behind each step, ensuring both reproducibility and a deep understanding of the isolation process.

Introduction to this compound and Sinomenium acutum

Sinomenium acutum (Thunb.) Rehd. et Wils., a member of the Menispermaceae family, is a climbing plant with a long history of use in traditional medicine, particularly in China and Japan.[3] The plant is a rich source of various alkaloids, with sinomenine being one of the most abundant and well-studied.[4][5] However, it also contains a complex mixture of other alkaloids, including the target compound, (-)-Acutumine.[2][6]

This compound is a hasubanan-type alkaloid characterized by a unique chlorinated tetracyclic framework.[1] Its biological activities make it a valuable target for pharmacological research and drug development. The primary challenge in its isolation lies in separating it from a multitude of structurally similar alkaloids. This guide provides the necessary protocols to navigate this complex chemical landscape and obtain pure this compound for further study.

Physicochemical Properties of Key Alkaloids

A thorough understanding of the physicochemical properties of the target compound and its major impurities is fundamental to designing an effective separation strategy. While specific experimental data for this compound's pKa and solubility is not widely published, its structure, containing a tertiary amine, defines it as a basic alkaloid. This basicity is a critical factor in chromatographic method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeatureRelative Polarity
This compound C19H20ClNO5377.82Tetracyclic ChloroalkaloidModerately Polar
SinomenineC19H23NO4329.39Morphinan AlkaloidModerately Polar
MagnoflorineC20H24NO4+342.41Quaternary Aporphine AlkaloidHigh (as a salt)

Part 1: Optimized Extraction of Alkaloids from Sinomenium acutum

The initial step in isolating this compound is an efficient extraction of total alkaloids from the plant material. The choice of solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of undesirable matrix components.

Rationale for Solvent Selection

Ethanol-water mixtures are highly effective for extracting a broad range of alkaloids. Studies have shown that a 75% aqueous ethanol solution provides an optimal yield for this compound and other major alkaloids from S. acutum.[2] The addition of a small amount of acid can sometimes improve the extraction of basic alkaloids by converting them to their more soluble salt forms; however, for S. acutum, 75% ethanol alone has been found to be the most effective.[2]

Protocol 1: Reflux Extraction
  • Preparation of Plant Material:

    • Obtain dried rhizomes of Sinomenium acutum.

    • Grind the material into a coarse powder (approximately 20-40 mesh) to increase the surface area for solvent penetration.

  • Extraction Procedure:

    • Place 1.5 kg of the ground plant material into a large round-bottom flask.[2]

    • Add a sufficient volume of 75% aqueous ethanol to completely submerge the powder (e.g., 10-15 L).

    • Set up a reflux apparatus and heat the mixture to a gentle boil for 2 hours with continuous stirring.[2]

    • Allow the mixture to cool, and then filter the extract through cheesecloth or a coarse filter paper to remove the bulk plant material.

    • Repeat the reflux extraction process on the plant residue two more times, combining all the filtrates.[2]

  • Concentration:

    • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature of 50-60°C.

    • This will yield a dark, viscous crude extract. For a 1.5 kg starting material, a yield of approximately 221 g of crude extract can be expected.[2]

Quantitative Analysis of Crude Extract

HPLC analysis of the crude extract obtained from the 75% ethanol extraction reveals the relative abundance of the major alkaloids.

AlkaloidConcentration (mg/g of crude extract)[2]
Sinomenine29.81
Magnoflorine35.40
This compound 10.93

Part 2: Purification Workflows

Following extraction, a multi-step chromatographic purification is required to isolate this compound to a high degree of purity. We present two effective workflows.

Workflow A: Modern Approach using CPC and Preparative HPLC

This workflow represents a highly efficient and scalable method for isolating this compound, leveraging the power of liquid-liquid chromatography followed by high-resolution polishing.

Workflow_A Start Crude S. acutum Extract CPC Centrifugal Partition Chromatography (CPC) Initial Fractionation Start->CPC Dissolve in two-phase system Active_Fractions This compound-Enriched Fractions CPC->Active_Fractions Collect fractions based on UV Prep_HPLC Preparative HPLC Final Purification Active_Fractions->Prep_HPLC Pool and concentrate Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound Collect target peak

Caption: Modern isolation workflow for this compound.

Step 2A: Initial Separation by Centrifugal Partition Chromatography (CPC)

CPC is a support-free liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[2] This method is ideal for the initial fractionation of complex crude extracts due to its high sample loading capacity and the absence of irreversible sample adsorption.[2]

Rationale for CPC Conditions: The chosen solvent system, n-butanol–acetonitrile–water, provides a suitable polarity range for the separation of moderately polar alkaloids. The addition of triethylamine (TEA) is crucial; as a basic modifier, it suppresses the ionization of the acidic silanol groups that can be present on glass surfaces and ensures that the basic alkaloids are in their neutral form, leading to consistent partitioning and improved peak shapes.

Protocol 2A: CPC Fractionation

  • Solvent System Preparation:

    • Prepare a two-phase solvent system consisting of n-butanol–acetonitrile–water (10:2:8, v/v/v) .[2]

    • Add 0.5% triethylamine (TEA) to the total volume and mix thoroughly in a separatory funnel.[2]

    • Allow the phases to separate. Degas both the upper (organic) and lower (aqueous) phases via sonication before use.

  • CPC Operation:

    • Fill the CPC rotor entirely with the stationary phase (typically the upper phase for this type of separation).

    • Set the rotor to the desired speed (e.g., 1000-1500 rpm).

    • Pump the mobile phase (lower phase) through the system until hydrostatic equilibrium is reached, indicated by a steady flow of the mobile phase from the outlet.

    • Dissolve a known amount of the crude extract (e.g., 5-10 g) in a minimal volume of the biphasic solvent mixture and inject it into the system.

    • Operate in a dual-mode (ascending to descending) to enhance resolution.[2]

    • Monitor the effluent at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions of a fixed volume (e.g., 10-15 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent under reduced pressure.

Step 3A: Final Purification by Preparative HPLC

The pooled CPC fractions, now significantly enriched in this compound, are subjected to a final purification step using reversed-phase preparative HPLC. This technique separates compounds based on their hydrophobicity.

Rationale for Prep-HPLC Conditions: A C18 column is used as the stationary phase, which retains compounds through hydrophobic interactions. The mobile phase consists of an aqueous acidic solution and an organic solvent (acetonitrile or methanol). The acid (e.g., formic acid or acetic acid) is essential to maintain a low pH (typically 3-4). At this pH, the tertiary amine of this compound is protonated (R3N + H⁺ ⇌ R3NH⁺), increasing its polarity and solubility in the mobile phase, which results in sharp, symmetrical peaks. A gradient elution, where the concentration of the organic solvent is gradually increased, is used to effectively separate co-eluting impurities.

Protocol 3A: C18 Preparative HPLC

  • Sample Preparation:

    • Dissolve the dried, this compound-enriched fraction from the CPC step in a minimal amount of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 20 x 250 mm, 5 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 15-20 mL/min (adjust based on column diameter).

    • Detection: UV at 254 nm or 280 nm.

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-35 min: 10% to 50% B (linear gradient)

      • 35-40 min: 50% to 95% B (column wash)

      • 40-45 min: 95% B (hold)

      • 45-50 min: 95% to 10% B (return to initial)

      • 50-60 min: 10% B (re-equilibration)

  • Fraction Collection:

    • Monitor the chromatogram and collect the peak corresponding to this compound.

    • Combine the collected fractions, and remove the organic solvent using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain pure this compound as a solid.

  • Purity Analysis:

    • Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (MS, NMR).

Workflow B: Classical Approach using Silica Gel Chromatography

This workflow provides an alternative for laboratories that may not have access to CPC instrumentation. It relies on traditional adsorption chromatography on silica gel.

Workflow_B Start Crude S. acutum Extract Silica_Column Silica Gel Column Chromatography Initial Fractionation Start->Silica_Column Adsorb onto silica Active_Fractions This compound-Enriched Fractions Silica_Column->Active_Fractions Gradient elution Prep_HPLC Preparative HPLC Final Purification Active_Fractions->Prep_HPLC Pool and concentrate Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound Collect target peak

Caption: Classical isolation workflow for this compound.

Step 2B: Initial Separation by Silica Gel Column Chromatography

Silica gel is a polar stationary phase that separates compounds based on their polarity. Non-polar compounds elute first, followed by more polar compounds.

Rationale for Silica Gel Conditions: Since alkaloids are basic, they can interact strongly with the slightly acidic silanol groups on the surface of the silica gel, leading to poor separation and significant peak tailing. To counteract this, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is added to the mobile phase. This deactivates the acidic sites on the silica, allowing the alkaloids to elute with improved peak shape. A gradient of increasing polarity (e.g., by adding methanol to chloroform) is used to elute compounds with a wide range of polarities.

Protocol 2B: Silica Gel Chromatography

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent (e.g., 100% Chloroform with 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble extracts, use a "dry loading" method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., Chloroform:Triethylamine, 99.5:0.5 ).

    • Gradually increase the polarity of the mobile phase by introducing methanol. A suggested gradient is as follows:

      • Chloroform (100%)

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

      • ...and so on, up to 20-30% Methanol. (Ensure 0.5% TEA or another basic modifier is present in all solvent mixtures)

    • Collect fractions and monitor by TLC (e.g., using a mobile phase of Chloroform:Methanol:Ammonia 8:2:0.2 and visualizing with Dragendorff's reagent).

  • Fraction Pooling:

    • Identify and pool the fractions containing this compound.

    • Evaporate the solvent under reduced pressure.

Step 3B: Final Purification by Preparative HPLC

The final purification step is identical to that described in Workflow A (Protocol 3A). The enriched fractions from the silica gel column are further purified using reversed-phase preparative HPLC to achieve the desired final purity.

Conclusion

The successful isolation of this compound from Sinomenium acutum is readily achievable through a systematic and well-designed purification strategy. For laboratories equipped with modern instrumentation, the workflow combining reflux extraction, Centrifugal Partition Chromatography, and final polishing by preparative HPLC offers a rapid and high-yielding approach. Alternatively, a more traditional method employing silica gel column chromatography provides a robust and effective, albeit potentially more labor-intensive, path to the pure compound. The key to success in either workflow lies in the careful control of solvent composition and pH to account for the basic nature of this compound, ensuring efficient separation and high purity of the final product.

References

  • Kim, J. H., Lee, J. W., Kim, J. H., Lee, D. Y., Kim, Y. C., & Oh, W. K. (2023). Isolation of Alkaloids from Sinomenium acutum by Centrifugal Partition Chromatography and Their Ameliorating Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes. Molecules, 28(17), 6297. [Link]

  • Li, F., Tartakoff, S. S., & Castle, S. L. (2009). Total Synthesis of (−)-Acutumine. Journal of the American Chemical Society, 131(19), 6674–6675. [Link]

  • Herzon, S. B., & Lu, L. (2013). Total Synthesis of (−)-Acutumine. Angewandte Chemie International Edition, 52(13), 3642-3646. [Link]

  • Zhang, X., et al. (2014). The Hasubanan and this compound Alkaloids. In G. A. Cordell (Ed.), The Alkaloids: Chemistry and Biology (Vol. 73, pp. 1-137). Elsevier. [Link]

  • Yamasaki, H. (1976). Pharmacology of sinomenine, an anti-rheumatic alkaloid from Sinomenium acutum. Acta Medica Okayama, 30(1), 1-20. [Link]

  • ResearchGate. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel. [Link]

  • Liu, B., Jiang, H., Shen, B., & Chang, Y. (2005). Supercritical fluid extraction of sinomenine from Sinomenium acutum (Thumb) Rehd et Wils. Journal of Chromatography A, 1075(1-2), 213-215. [Link]

  • Zhao, Z. Z., et al. (2005). Quantification of sinomenine in caulis sinomenii collected from different growing regions and wholesale herbal markets by a modified HPLC method. Biological & Pharmaceutical Bulletin, 28(1), 105-109. [Link]

  • Liu, Y., et al. (2018). Sinomenium acutum: A review of chemistry, pharmacology, pharmacokinetics, and clinical use. Pharmaceutical Biology, 56(1), 609-621. [Link]

  • Shi, G., et al. (2013). Determination of alkaloids in Sinomenium acutum by field-amplified sample stacking in capillary electrophoresis with chemiluminescene detection. Luminescence, 28(4), 468-473. [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. Application Note AN40. [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. White Paper. [Link]

  • Asha, S., Thirunavukkarasu, P., & Sadiq, A. M. (2015). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 8(7), 895-899. [Link]

  • PubChem. Sinomenine. [Link]

  • Taylor & Francis Online. Sinomenine – Knowledge and References. [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC. Technical Note. [Link]

  • Organic Chemistry Frontiers. (2020). The present and future synthetic strategies of structural modifications of sinomenine. [Link]

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Troubleshooting & Optimization

improving Acutumine solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Acutumine Technical Support Center. As Senior Application Scientists, we understand the critical importance of reliable and reproducible experimental results. This guide is designed to provide you with in-depth technical assistance and practical solutions for challenges related to the solubility of this compound in in vitro assays. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and preparation of this compound for experimental use.

What is this compound and what are its basic chemical properties?

This compound is a naturally occurring chlorinated alkaloid with the molecular formula C₁₉H₂₄ClNO₆ and a molecular weight of approximately 397.8 g/mol .[1] Its complex chemical structure contributes to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1] However, this structural complexity also results in poor aqueous solubility, a key challenge for in vitro studies.

What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other hydrophobic compounds.[2][3][4][5] Other organic solvents such as ethanol, chloroform, dichloromethane, and acetone have also been suggested by suppliers, though DMSO is generally preferred for its high solubilizing power for a wide range of organic molecules.[2][3]

What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance is cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5% to 1%.[6][7] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[6][7] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[6]

How should this compound stock solutions be stored?

For long-term storage, it is recommended to store this compound as a solid in a cool, dry, and dark place. Once dissolved in DMSO, stock solutions can typically be stored at -20°C for up to three months.[5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5] Some studies suggest that storing compounds in a DMSO/water (90/10) mixture can be a stable option at 4°C for extended periods.[8]

Troubleshooting Guide: Overcoming this compound Precipitation

Precipitation of this compound upon dilution of a concentrated DMSO stock solution into aqueous cell culture media is a frequent and frustrating issue. This "solvent shock" can lead to inaccurate compound concentrations and unreliable experimental data. This guide provides a systematic approach to troubleshooting and preventing this problem.

Problem: My this compound solution turns cloudy or forms a visible precipitate when I add it to my cell culture medium.

This is a classic sign of your compound crashing out of solution due to the drastic change in solvent polarity. Here’s a step-by-step guide to address this issue:

Step 1: Optimize Your Dilution Technique

The way you introduce the this compound stock solution to your aqueous medium can significantly impact its solubility.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.[9]

  • Slow Addition and Vigorous Mixing: Instead of pipetting the stock solution directly into the bulk medium, add it dropwise while gently vortexing or swirling the medium. This helps to disperse the compound more evenly and avoid localized high concentrations.

  • Serial Dilution in Media: A highly effective technique is to perform a serial dilution in the culture medium itself. This involves first diluting your concentrated DMSO stock into a small volume of warm medium, ensuring it stays clear, and then using this intermediate dilution to prepare your final concentrations.[10]

Step 2: Employ Sonication

If gentle mixing is insufficient, sonication can provide the extra energy needed to break up small precipitates and facilitate dissolution.

  • Water Bath Sonicator: After diluting the this compound stock in the medium, place the tube or plate in a water bath sonicator for a short period (e.g., 5-10 minutes).[9][11] Monitor the solution to see if the precipitate dissolves.

Step 3: Consider Using a Surfactant

Non-ionic surfactants can act as solubilizing agents, helping to keep hydrophobic compounds in solution.

  • Pluronic F-68: This is a widely used block copolymer that can increase the solubility of poorly water-soluble agents.[12] It is generally well-tolerated by cells at low concentrations. You can try adding a low concentration of Pluronic F-68 (e.g., 0.02-0.1%) to your cell culture medium before adding the this compound.

Step 4: Adjust the pH of the Medium (with caution)

The solubility of alkaloids can be highly dependent on pH.[13][14][15][16] Generally, the salt form of an alkaloid, which is favored at a lower pH, is more water-soluble.

  • Expert Consultation: Modifying the pH of cell culture medium should be done with extreme caution as it can significantly impact cell health and growth. This approach is generally not recommended without extensive validation and should be considered a last resort.

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a standardized method for preparing this compound solutions for in vitro assays, incorporating best practices to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound needed to prepare your desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution (MW = 397.8 g/mol ), you would need 3.978 mg of this compound.

    • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

  • Prepare Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • To prepare your highest desired concentration (e.g., 100 µM), perform an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM solution.

    • Add the stock solution slowly while gently vortexing the medium.

    • Visually inspect the solution for any signs of precipitation. If cloudiness appears, try sonicating the solution for a few minutes.

    • Perform serial dilutions from this highest concentration working solution using pre-warmed medium to achieve your final desired concentrations for the assay.

Data Presentation: this compound Dilution Table

The following table provides a quick reference for preparing various concentrations of this compound from a 10 mM stock solution in DMSO.

Desired Final ConcentrationVolume of 10 mM StockFinal Volume with Medium
100 µM10 µL1 mL
50 µM5 µL1 mL
20 µM2 µL1 mL
10 µM1 µL1 mL
5 µM0.5 µL1 mL
1 µM0.1 µL1 mL

Note: For volumes less than 1 µL, it is recommended to perform an intermediate dilution to ensure accuracy.

Workflow for Preparing Serial Dilutions

The following diagram illustrates a recommended workflow for preparing serial dilutions of this compound to minimize the risk of precipitation.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Acutumine_Powder This compound Powder Stock_Solution 10 mM this compound in DMSO Acutumine_Powder->Stock_Solution Dissolve & Vortex DMSO Anhydrous DMSO DMSO->Stock_Solution Intermediate_Dilution 100 µM this compound in Medium Stock_Solution->Intermediate_Dilution Slowly add & Mix Warm_Medium_1 Pre-warmed Cell Culture Medium Warm_Medium_1->Intermediate_Dilution Final_Dilutions Serial Dilutions (e.g., 50, 20, 10 µM) Intermediate_Dilution->Final_Dilutions Serially Dilute Warm_Medium_2 Pre-warmed Cell Culture Medium Warm_Medium_2->Final_Dilutions Assay_Plate Add to Cell Assay Plate Final_Dilutions->Assay_Plate

Workflow for this compound solution preparation.

References

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  • Various Authors. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? ResearchGate. Retrieved January 25, 2026, from [Link]

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  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved January 25, 2026, from [Link]

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  • Various Authors. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • O'Neill, H. C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875-881.
  • Semantic Scholar. (n.d.). Phase transitions of aqueous solutions of Pluronic F68 in the presence of Diclofenac Sodium. Retrieved January 25, 2026, from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 25, 2026, from [Link]

  • HRP-092 SOP: Control of Investigational Test Articles. (n.d.). Retrieved January 25, 2026, from [Link]

  • Various Authors. (2025). Investigation of DMSO-Induced Conformational Transitions in Human Serum Albumin Using Two-Dimensional Raman Optical Activity Spectroscopy.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved January 25, 2026, from [Link]

  • The Thought Emporium. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • Various Authors. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Polymers, 16(12), 1639.

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Technical Support Center: Optimization of HPLC Separation for Acutumine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Acutumine. This compound is a complex chlorinated spiro-alkaloid with a rigid, three-dimensional structure.[1] Its analysis is often complicated by the presence of various isomers, including stereoisomers and potential degradation products, which possess very similar physicochemical properties. This guide provides in-depth troubleshooting advice and systematic optimization protocols to help you achieve robust and reproducible HPLC separations.

Foundational Principles: Understanding the Challenge

This compound and its related alkaloids are basic compounds, meaning their ionization state is highly dependent on the mobile phase pH.[2] Furthermore, their complex, multi-ring structure presents unique challenges for achieving selectivity between closely related isomers.[3] A successful separation hinges on exploiting subtle differences in their structure and polarity.

The primary challenges in separating this compound and its isomers are:

  • Structural Similarity: Isomers have the same mass and often similar polarity, leading to co-elution.

  • Secondary Interactions: As basic compounds, alkaloids can exhibit strong, undesirable interactions with residual silanols on silica-based columns, leading to peak tailing.

  • Complex Matrix: When analyzing extracts from natural products like Sinomenium acutum, the sample matrix can interfere with the separation and contaminate the column.[4]

A typical starting point for analysis is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.[5] This guide will focus on optimizing RP-HPLC methods.

Systematic Optimization Workflow

Method development is an iterative process of refining parameters to achieve the desired separation.[6] This workflow provides a logical progression from initial setup to a fully optimized method.

Step-by-Step Experimental Protocol
  • Column Selection:

    • Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the workhorse of reversed-phase chromatography.

    • If resolution is insufficient, consider alternative stationary phases that offer different selectivity. Phenyl-Hexyl phases can provide enhanced resolution for compounds with aromatic rings due to π-π interactions.

  • Mobile Phase Scouting (pH and Organic Modifier):

    • Aqueous Phase: Since this compound is a basic alkaloid, controlling the pH is critical.[7] Prepare buffered mobile phases at two distinct pH levels:

      • Acidic: 0.1% Formic Acid in Water (pH ~2.7). At this pH, the amine group on this compound will be protonated (positively charged).

      • Neutral/Slightly Basic: 10 mM Ammonium Bicarbonate or Ammonium Acetate in Water (pH adjusted to 8.0). This will suppress the ionization of the analyte.

    • Organic Phase: Screen both Acetonitrile (ACN) and Methanol (MeOH). ACN is a stronger solvent and often provides sharper peaks, while MeOH can offer different selectivity.[8]

    • Initial Gradient: Perform a broad scouting gradient on your chosen columns with each mobile phase combination (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions.

  • Refining the Gradient:

    • Once the most promising column/mobile phase combination is identified, optimize the gradient.

    • If peaks are clustered together, flatten the gradient slope in that region to increase resolution (e.g., change from a 5%/min to a 2%/min increase in organic).

  • Temperature Optimization:

    • Column temperature affects both viscosity and separation selectivity.[9]

    • Analyze the sample at different temperatures (e.g., 25°C, 35°C, and 45°C). Lower temperatures often increase retention and can improve resolution, while higher temperatures reduce backpressure and analysis time but may decrease resolution.[9]

  • System Suitability Verification:

    • Once the method is optimized, establish system suitability criteria to ensure consistent performance. Key parameters include:

      • Resolution (Rs): Rs > 1.5 for the most critical peak pair.

      • Tailing Factor (Tf): Tf ≤ 1.2 for all peaks of interest.

      • Reproducibility: Retention time RSD ≤ 1.0% over multiple injections.

Optimization Workflow Diagram

This diagram illustrates the logical flow for developing a robust HPLC method for this compound.

HPLC_Optimization_Workflow Start Start: Define Separation Goal (Rs > 1.5) Col_Select 1. Column Selection (C18, Phenyl-Hexyl) Start->Col_Select MP_Scout 2. Mobile Phase Scouting (pH, Organic Modifier) Col_Select->MP_Scout Grad_Opt 3. Gradient Optimization (Shallow vs. Steep) MP_Scout->Grad_Opt Temp_Opt 4. Temperature Tuning (25-45°C) Grad_Opt->Temp_Opt SST 5. System Suitability Test (Rs, Tf, RSD) Temp_Opt->SST Troubleshoot Problem Encountered? SST->Troubleshoot End Optimized Method Troubleshoot->End No GoToTS Consult Troubleshooting Guide Troubleshoot->GoToTS Yes GoToTS->Col_Select Re-evaluate Parameters Poor_Resolution_TS Start Problem: Poor Resolution (Rs < 1.5) Check_Efficiency Is Peak Tailing > 1.2? Start->Check_Efficiency Address_Tailing Go to Peak Tailing Troubleshooting Check_Efficiency->Address_Tailing Yes Optimize_Selectivity Optimize Selectivity (α) Check_Efficiency->Optimize_Selectivity No Change_Organic Switch Organic Modifier (ACN <-> MeOH) Optimize_Selectivity->Change_Organic Adjust_pH Adjust Mobile Phase pH (e.g., pH 3 vs. pH 8) Change_Organic->Adjust_pH Change_Column Change Column Chemistry (e.g., C18 -> Phenyl) Adjust_pH->Change_Column Result Resolution Improved? Change_Column->Result Increase_Efficiency Increase Efficiency (N) Lower_Flow Decrease Flow Rate Increase_Efficiency->Lower_Flow Longer_Column Use Longer Column or Smaller Particle Size Lower_Flow->Longer_Column Success Method Goal Achieved Longer_Column->Success Result->Increase_Efficiency No Result->Success Yes

Caption: A decision tree for troubleshooting poor peak resolution.

Issue 2: Peak Tailing

Q: Why do my this compound peaks have a tailing factor > 1.2?

A: Peak tailing for basic compounds like alkaloids is almost always caused by secondary interactions with the stationary phase or issues with the mobile phase.

Causality & Solutions:

  • Silanol Interactions: The most common cause. Residual, acidic silanol groups (-Si-OH) on the silica surface can strongly and non-specifically bind with the protonated basic amine of this compound, delaying its elution and causing a tailed peak.

    • Solution 1: Use a Low pH Mobile Phase. A mobile phase with 0.1% formic or trifluoroacetic acid (TFA) will protonate the silanol groups, "masking" them and reducing their interaction with the protonated analyte. [7] * Solution 2: Add a Competing Base. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.

    • Solution 3: Use a High-Purity, End-Capped Column. Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, base-deactivated column.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak shape. * Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination/Degradation: Buildup of strongly retained matrix components at the column inlet can create active sites that cause tailing. [10][11] * Solution: Use a guard column to protect the analytical column. [10]If the column is contaminated, follow the manufacturer's regeneration procedure, which typically involves flushing with a series of strong solvents. [12]

Issue 3: Shifting Retention Times

Q: My retention times are inconsistent from one run to the next. What is the cause?

A: Drifting retention times point to a lack of stability in the HPLC system or mobile phase.

Causality & Solutions:

  • Mobile Phase Preparation: Inconsistent preparation is a frequent cause. [13] * Solution: Always prepare mobile phases fresh and in the same way. Use a calibrated pH meter for buffer preparation. Do not "top off" old mobile phase with new; replace it entirely. [14]* Column Temperature Fluctuation: The column temperature directly impacts retention time. [9] * Solution: Use a thermostatted column compartment and ensure it has reached thermal equilibrium before starting your sequence.

  • Column Equilibration: Insufficient equilibration between runs, especially after a gradient, will cause retention time drift.

    • Solution: Ensure your equilibration time is sufficient, typically at least 10 column volumes. Monitor the baseline and system pressure for stability before injecting.

  • Pump Performance: Inaccurate or fluctuating solvent delivery from the pump will lead to inconsistent retention.

    • Solution: Degas your mobile phases thoroughly to prevent air bubbles in the pump heads. Perform routine pump maintenance, including seal replacement, as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation? A good starting point is a gradient of 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B) on a C18 column. A generic gradient of 10-90% B over 20 minutes should elute the compound and give an idea of where to focus optimization.

Q2: Should I use a guard column? Yes, especially when working with complex samples like plant extracts. A guard column is a small, sacrificial column placed before the analytical column to trap particulates and strongly retained compounds that could otherwise cause high backpressure and peak shape distortion. [10] Q3: My system backpressure is suddenly very high. What should I do? High backpressure is usually due to a blockage. [12]Systematically isolate the problem:

  • Remove the column and run the pump. If pressure is normal, the blockage is in the column.

  • If the column is the issue, try back-flushing it (reversing the flow direction) with a strong solvent.

  • If back-flushing doesn't work, the inlet frit may be permanently clogged and require replacement. [12] Q4: Can I use chiral chromatography to separate this compound isomers? Yes, if you are dealing with enantiomers (non-superimposable mirror images), chiral chromatography is necessary. [15]This requires a specialized chiral stationary phase (CSP). Method development involves screening different chiral columns and mobile phase systems (normal phase or reversed-phase). [16][17] Q5: How do I improve the sensitivity of my method? To improve sensitivity (i.e., get a better signal for a small amount of analyte), you can:

  • Optimize the detection wavelength (UV detector) for the analyte's maximum absorbance.

  • Switch to a more sensitive detector, such as a mass spectrometer (LC-MS).

  • Improve peak shape; sharper, narrower peaks are taller and thus easier to detect.

  • Use sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. [10]

Data Summary Table: Starting Conditions
ParameterRecommendation 1 (Acidic)Recommendation 2 (Neutral/Basic)Rationale
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 is a general-purpose start; Phenyl offers alternative selectivity.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate, pH 8.0Controls analyte ionization state, a key selectivity lever. [18][7]
Mobile Phase B 0.1% Formic Acid in ACNAcetonitrile (ACN)ACN often provides good efficiency.
Flow Rate 1.0 mL/min1.0 mL/minStandard starting flow for a 4.6 mm ID column.
Column Temp. 30 °C30 °CProvides stable operating conditions. [9]
Detector UV, set at λmax of this compoundUV, set at λmax of this compoundEnsure optimal signal response.
Injection Vol. 5 µL5 µLSmall volume to prevent band broadening.

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?
  • Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • PubMed. (2005). Synthesis of the core structure of this compound.
  • ResearchGate. (n.d.). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • ProQuest. (n.d.). Synthetic Strategies for the Total Synthesis of this compound Alkaloids and the Development of Radical Deoxychlorination Reactions.
  • PMC. (2019). High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata.
  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • iosrphr.org. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • YouTube. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
  • Elektronische Hochschulschriften der LMU München. (2017). Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • PubMed. (2012). Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard.
  • Separation Science. (n.d.). HPLC Tips & Tricks - Mobile Phase Preparation.
  • University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids.
  • Organic Chemistry Portal. (2009). Total Synthesis of this compound by Castle.
  • Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.

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Technical Support Center: Refining the Purification of Acutumine from Crude Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Acutumine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the isolation of this compound from crude plant extracts, primarily from Menispermum dauricum. Our approach is rooted in a deep understanding of the chemical principles governing each purification step, ensuring that every protocol is a self-validating system.

Introduction to this compound and its Purification Challenges

This compound is a complex tetracyclic alkaloid isolated from the Asian vine Menispermum dauricum. Its intricate structure, featuring five contiguous stereocenters and a chlorinated cyclopentane ring, presents a significant purification challenge. The primary goal is to efficiently separate this compound from a complex mixture of structurally similar alkaloids and other plant metabolites.

The main impurities that are often co-extracted with this compound include acutumidine, dechlorothis compound, dechloroacutumidine, and 1-epidechlorothis compound.[1] The structural similarity of these compounds necessitates a multi-step purification strategy that leverages subtle differences in their physicochemical properties.

This guide provides a logical workflow, from initial extraction to final purification, with detailed troubleshooting for each stage.

cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Final Purification Crude Plant Material Crude Plant Material Initial Extraction Initial Extraction Crude Plant Material->Initial Extraction Solvent Acid-Base Partitioning Acid-Base Partitioning Initial Extraction->Acid-Base Partitioning Crude Extract Crude Alkaloid Fraction Crude Alkaloid Fraction Acid-Base Partitioning->Crude Alkaloid Fraction Purified Extract Medium-Pressure Chromatography Medium-Pressure Chromatography Crude Alkaloid Fraction->Medium-Pressure Chromatography Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Medium-Pressure Chromatography->Fraction Analysis (TLC/HPLC) Preparative HPLC Preparative HPLC Fraction Analysis (TLC/HPLC)->Preparative HPLC Enriched Fractions Crystallization Crystallization Preparative HPLC->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: General workflow for this compound purification.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification of this compound.

Q1: My initial solvent extraction of the plant material is very slow and seems inefficient. What can I do?

A1: Inefficient initial extraction is often due to the choice of solvent and extraction method. For alkaloids from Menispermum dauricum, a microwave-assisted extraction (MAE) with a 70:30 (v/v) ethanol-water mixture at 60°C has been shown to be effective.[2] If MAE is not available, traditional methods like Soxhlet extraction or maceration can be optimized.

  • Expertise & Experience: The presence of both alcohol and water in the extraction solvent is crucial. Water helps to penetrate the plant cells and dissolve the alkaloid salts, while ethanol solubilizes the free base form of the alkaloids and other organic compounds.[3] Acidifying the extraction solvent (e.g., with 0.5% sulfuric acid) can further improve the yield by converting the alkaloids into their more water-soluble salt forms.[3] However, this will also increase the extraction of other water-soluble impurities.

Q2: I'm getting a persistent emulsion during my acid-base liquid-liquid extraction. How can I break it?

A2: Emulsion formation is a common problem when partitioning plant extracts between aqueous and organic phases. This is often caused by the presence of amphiphilic compounds like saponins and lipids.

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the energy input that creates emulsions.

    • Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the emulsifying agents.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help to break the emulsion by physically disrupting the interface.

    • Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to separate the layers.

Q3: My this compound peak is tailing badly on my reverse-phase HPLC column. What is the cause and how can I fix it?

A3: Peak tailing for alkaloids on C18 columns is a classic problem caused by secondary interactions between the basic nitrogen of the alkaloid and residual acidic silanol groups on the silica surface.

  • Causality and Solutions:

    • pH Adjustment: The most effective solution is to lower the pH of the mobile phase. By adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you protonate the silanol groups, minimizing their interaction with the protonated alkaloid.[2]

    • Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are specifically designed to reduce peak tailing for basic compounds.

    • Competitive Amine: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this can suppress ionization in mass spectrometry detection.

Q4: How can I monitor the progress of my column chromatography and identify the fractions containing this compound?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid fraction analysis.

  • TLC Protocol:

    • Stationary Phase: Use silica gel 60 F254 plates.

    • Mobile Phase: A good starting point is a mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v). You may need to add a small amount of ammonia to the mobile phase to prevent streaking of the basic alkaloids.

    • Visualization:

      • UV Light: this compound and related alkaloids, being aromatic, can often be visualized under short-wave UV light (254 nm) as dark spots on a fluorescent background.

      • Dragendorff's Reagent: This is a classic stain for alkaloids, which will appear as orange to reddish-brown spots.

      • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will visualize many organic compounds, including alkaloids, as brown spots.

In-Depth Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the key stages of this compound purification.

Guide 1: Acid-Base Partitioning for Crude Alkaloid Enrichment

The principle behind acid-base partitioning is the differential solubility of alkaloids in their free base and salt forms.

  • Free Base Form (Basic pH): Soluble in organic solvents (e.g., chloroform, dichloromethane).

  • Salt Form (Acidic pH): Soluble in aqueous solutions.

Crude Extract in Organic Solvent Crude Extract in Organic Solvent Separatory Funnel 1 Separatory Funnel 1 Crude Extract in Organic Solvent->Separatory Funnel 1 Aqueous Acid (e.g., 1% HCl) Aqueous Acid (e.g., 1% HCl) Aqueous Acid (e.g., 1% HCl)->Separatory Funnel 1 Organic Layer (Neutral/Acidic Impurities) Organic Layer (Neutral/Acidic Impurities) Separatory Funnel 1->Organic Layer (Neutral/Acidic Impurities) Discard Aqueous Layer (Alkaloid Salts) Aqueous Layer (Alkaloid Salts) Separatory Funnel 1->Aqueous Layer (Alkaloid Salts) Separatory Funnel 2 Separatory Funnel 2 Aqueous Layer (Alkaloid Salts)->Separatory Funnel 2 Aqueous Base (e.g., NH4OH) Aqueous Base (e.g., NH4OH) Aqueous Base (e.g., NH4OH)->Separatory Funnel 2 Adjust to pH 9-10 Aqueous Layer (Salts) Aqueous Layer (Salts) Separatory Funnel 2->Aqueous Layer (Salts) Discard Organic Layer (Free Base Alkaloids) Organic Layer (Free Base Alkaloids) Separatory Funnel 2->Organic Layer (Free Base Alkaloids) Evaporation Evaporation Organic Layer (Free Base Alkaloids)->Evaporation Crude Alkaloid Fraction Crude Alkaloid Fraction Evaporation->Crude Alkaloid Fraction

Caption: Acid-base partitioning workflow.

Detailed Protocol:

  • Dissolve Crude Extract: Dissolve the dried crude extract in a water-immiscible organic solvent like chloroform or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1-5% HCl or H₂SO₄). Repeat the extraction 2-3 times. The alkaloid salts will move into the aqueous layer.

  • Combine and Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify: Cool the aqueous layer in an ice bath and carefully add a base (e.g., concentrated ammonium hydroxide or cold NaOH solution) until the pH is between 9 and 10. This will precipitate the free base alkaloids.

  • Back-Extraction: Immediately extract the basified aqueous solution with an organic solvent (e.g., chloroform or dichloromethane) 3-4 times. The free base alkaloids will now move into the organic layer.

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Problem Likely Cause Solution
Low recovery of alkaloids Incomplete extraction at either the acidic or basic stage.Perform at least three extractions at each stage. Ensure the pH is sufficiently acidic (<2) and basic (>9) for complete conversion to the salt and free base forms, respectively.
Precipitate forms at the interface Some alkaloid salts may have low solubility in both phases.Try diluting both phases with more solvent. Gentle warming may help, but be cautious of degradation.
Crude alkaloid fraction is oily/gummy Presence of co-extracted lipids or other highly soluble impurities.Perform a preliminary defatting step on the initial crude extract by partitioning between a nonpolar solvent like hexane and a polar solvent like methanol/water.
Guide 2: Preparative HPLC for High-Resolution Separation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often necessary to separate this compound from its structurally similar co-occurring alkaloids.

Key Principles for Method Development:

  • Selectivity is Key: The goal is to maximize the separation factor (α) between this compound and its closest eluting impurity. This is primarily achieved by optimizing the mobile phase composition (organic modifier, pH, and additives).

  • Column Choice: A C18 stationary phase is a good starting point for the separation of these moderately polar alkaloids.[2]

  • Loading: To maximize throughput, the column is intentionally overloaded. This requires careful optimization to avoid compromising the resolution between the target peak and adjacent impurities.

Optimized Analytical and Preparative HPLC Conditions:

Parameter Analytical HPLC Preparative HPLC Rationale
Column C18, 4.6 x 250 mm, 5 µmC18, 20 x 250 mm, 10 µmScale-up from analytical to preparative dimensions.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidification improves peak shape for basic alkaloids.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier for reverse-phase.
Gradient 10-50% B over 30 min15-40% B over 25 minGradient is adjusted for optimal separation and run time.
Flow Rate 1.0 mL/min18-20 mL/minFlow rate is scaled up with the column cross-sectional area.
Detection 254 nm or 280 nm254 nm or 280 nmWavelengths where aromatic compounds typically absorb.
Injection Volume 10-20 µL1-5 mL (concentration dependent)Volume is significantly increased for preparative scale.

Troubleshooting Preparative HPLC:

Problem Likely Cause Solution
Poor resolution between this compound and impurities Inadequate selectivity of the mobile phase.Try changing the organic modifier from acetonitrile to methanol, as this can alter selectivity. Also, fine-tune the gradient slope to improve separation.
Peak fronting or splitting Sample overload or precipitation on the column.Reduce the concentration of the injected sample. Ensure the sample is fully dissolved in the initial mobile phase.
High backpressure Column blockage or precipitation.Filter the sample before injection. If pressure remains high, flush the column with a strong solvent (e.g., isopropanol).
Difficulty removing buffer salts from fractions Use of non-volatile buffers.Use volatile buffers like formic acid, acetic acid, or ammonium formate, which can be easily removed by lyophilization.
Guide 3: Crystallization for Final Purification

Crystallization is an excellent final step to obtain highly pure, solid this compound and can also serve as a method of separation.

General Protocol for Alkaloid Crystallization:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents to test include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof.

  • Dissolution: Dissolve the semi-pure this compound fraction in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expertise & Experience: For basic alkaloids like this compound, it is often advantageous to crystallize them as their salt form (e.g., hydrochloride). This can be achieved by dissolving the free base in a solvent like ethanol or ethyl acetate and adding a stoichiometric amount of HCl (e.g., as a solution in isopropanol). The resulting salt often has better-defined crystal properties.

Troubleshooting Crystallization:

Problem Likely Cause Solution
No crystals form Compound is too soluble, or the solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Try adding an "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes cloudy, then warm to clarify and cool slowly.
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent. Dilute the solution before cooling.
Poor recovery Compound is too soluble in the mother liquor.Cool the solution to a lower temperature (e.g., -20°C). Minimize the amount of solvent used for washing the crystals.

References

  • Ji Yubin, Meng Qing-yan, Fu Jin-e, Sun Xiao-hong. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1):338-345. [Link]

  • Li, F. (2009). Total Synthesis of (-)-Acutumine. BYU ScholarsArchive. [Link]

  • Taber, D. F. (2009). The Castle Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

  • Yu, B. W., Chen, J. Y., Wang, Y. P., Cheng, K. F., Li, X. Y., & Qin, G. W. (2002). Alkaloids from Menispermum dauricum. Phytochemistry, 61(4), 439–442. [Link]

  • Alkaloids from Menispermum dauricum. (2016). ResearchGate. [Link]

  • Okorie, U. C. (2016). How do i crystalize my alkaloid out of the solution? ResearchGate. [Link]

  • Sadek, M. M., & El-Shabrawy, Y. (2007). Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids. Journal of pharmaceutical and biomedical analysis, 45(1), 47–52. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

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Technical Support Center: Troubleshooting Acutumine Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research Scientist

Welcome to the technical support center for Acutumine. As Senior Application Scientists, we understand that unexpected experimental results, such as diminished cytotoxicity of a compound, can be a significant roadblock in research. This guide is designed to provide a logical, in-depth framework for troubleshooting and understanding potential resistance mechanisms to this compound in your cell line models.

This compound, a complex alkaloid isolated from Menispermum dauricum, has demonstrated selective cytotoxicity, particularly against T-cells[1]. While the precise molecular target is not fully elucidated, its cytotoxic nature suggests an induction of apoptosis (programmed cell death)[2][3]. Resistance to such a compound can arise from a multitude of cellular adaptations. This guide will walk you through a series of frequently asked questions (FAQs) to systematically investigate these possibilities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are no longer responding to this compound as expected. How can I be sure the compound is active and my initial setup is correct?

This is the foundational question for any drug resistance query. Before exploring complex biological mechanisms, it's crucial to validate your experimental components.

Causality and Experimental Choices: Inconsistencies in compound handling or experimental setup can mimic drug resistance. A systematic check ensures that the observed phenotype is due to cellular changes, not experimental artifacts.

Troubleshooting Steps:

  • Compound Integrity:

    • Source and Purity: Confirm the purity of your this compound batch. If possible, test a fresh, unopened vial.

    • Solvent and Storage: this compound is typically dissolved in a solvent like DMSO. Ensure the solvent itself is not affecting cell viability at the concentrations used[4]. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

    • Working Dilutions: Prepare fresh working dilutions from your stock for each experiment.

  • Cell Culture Contamination:

    • Mycoplasma Testing: Mycoplasma contamination is a notorious culprit for altering cellular responses to stimuli. Regularly test your cell cultures.

  • Assay Validation:

    • Positive Control: Include a positive control compound (e.g., a well-characterized cytotoxic agent for your cell line) to ensure your viability assay (e.g., MTT, CellTiter-Glo®) is performing correctly.

    • Seeding Density: Ensure consistent cell seeding density, as this can significantly impact IC50 values[4].

Q2: Could my cells be actively removing this compound? The role of efflux pumps.

One of the most common mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins act as pumps, actively removing xenobiotics, including therapeutic drugs, from the cell's interior.

Causality and Experimental Choices: If this compound is a substrate for an ABC transporter like P-glycoprotein (ABCB1), increased expression of this pump would lower the intracellular concentration of this compound, rendering it less effective.

Experimental Workflow: Investigating ABC Transporter-Mediated Efflux

cluster_0 Hypothesis: Increased Efflux A This compound enters cell B ABC Transporter (e.g., P-gp) [Overexpressed in resistant cells] A->B Substrate for C This compound is pumped out B->C D Low intracellular This compound concentration C->D E Reduced Cytotoxicity D->E

Caption: Hypothetical efflux of this compound by ABC transporters.

Troubleshooting Protocol: Cytotoxicity Assay with an Efflux Pump Inhibitor

This experiment aims to determine if inhibiting common ABC transporters can restore sensitivity to this compound. Verapamil is a well-known inhibitor of P-glycoprotein[5][6].

Materials:

  • Parental (sensitive) and potentially resistant cell lines

  • This compound

  • Verapamil (or another broad-spectrum ABC transporter inhibitor like cyclosporine A)

  • Cell viability assay reagents (e.g., MTT, resazurin)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Pre-treatment with Inhibitor:

    • Prepare media with a non-toxic concentration of Verapamil (typically 1-10 µM, but should be optimized for your cell line).

    • Aspirate the old media and add the Verapamil-containing media to a subset of wells for both cell lines. Incubate for 1-2 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in both normal media and Verapamil-containing media.

    • Add the this compound dilutions to the appropriate wells. Include "Verapamil only" and "untreated" controls.

  • Incubation: Incubate for a period equivalent to your standard this compound cytotoxicity assay (e.g., 48-72 hours).

  • Viability Assessment: Perform your chosen cell viability assay.

Data Interpretation:

Cell LineTreatmentExpected IC50 of this compoundImplication
ParentalThis compound aloneLow (e.g., 1 µM)Baseline sensitivity
ResistantThis compound aloneHigh (e.g., 20 µM)Resistance observed
ResistantThis compound + VerapamilSignificantly Lower (e.g., 3 µM)Resistance is likely mediated by an ABC transporter that Verapamil inhibits.[7]
ResistantThis compound + VerapamilUnchanged (e.g., 19 µM)Resistance is likely independent of the efflux pumps inhibited by Verapamil.

A significant shift (decrease) in the IC50 of this compound in the resistant cells upon co-treatment with Verapamil strongly suggests the involvement of efflux pumps.

Q3: My cells seem to be ignoring the death signal from this compound. Could the apoptotic pathway be altered?

Since this compound exhibits cytotoxicity, it likely triggers apoptosis. Cancer cells can acquire resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins, effectively tilting the balance towards survival. The Bcl-2 family of proteins are key regulators of this process[2].

Causality and Experimental Choices: Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can sequester pro-apoptotic signals, preventing the activation of caspases and subsequent cell death. Assessing the expression levels of these key proteins can provide direct evidence of a compromised apoptotic pathway.

Signaling Pathway: Intrinsic Apoptosis and Bcl-2 Family Regulation

This compound This compound Stress Cellular Stress This compound->Stress BaxBak Bax / Bak (Pro-apoptotic) Stress->BaxBak Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms pore in CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The Bcl-2 family regulates the intrinsic apoptotic pathway.

Troubleshooting Protocol: Western Blot for Key Apoptotic Proteins

This protocol will assess the protein levels of key members of the Bcl-2 family.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, and a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to the loading control. Compare the ratios of anti-apoptotic to pro-apoptotic proteins (e.g., Bcl-2/Bax ratio) between the parental and resistant cells.

Data Interpretation:

ProteinExpected Result in Resistant CellsImplication
Bcl-2Increased expressionEvasion of apoptosis through inhibition of pro-apoptotic signals.
Bcl-xLIncreased expressionSimilar to Bcl-2, promotes cell survival.
BaxDecreased or unchanged expressionA lower Bax level, especially relative to Bcl-2, favors survival.

An increased Bcl-2/Bax ratio in the resistant cell line is a strong indicator of an acquired resistance to apoptosis. Further confirmation can be obtained by performing a caspase activation assay (e.g., Caspase-Glo® 3/7 Assay), where resistant cells would show reduced caspase activation in response to this compound[8][9].

Q4: What if the molecular target of this compound itself has changed in my cells?

Another established mechanism of drug resistance is the alteration of the drug's direct molecular target through mutation or modification, which prevents the drug from binding effectively.

Causality and Experimental Choices: While the specific target of this compound is not well-defined in the literature, this remains a plausible mechanism. Investigating this requires more advanced techniques, often starting with the generation of a highly resistant cell line to amplify the selection pressure for such mutations.

Investigative Approaches:

  • Develop a Highly Resistant Cell Line: This is a critical first step. A cell line with a high level of resistance is more likely to harbor mutations in the drug's target. (See Q5 for a protocol).

  • Comparative Omics Analysis:

    • Whole-Exome or Whole-Genome Sequencing: Compare the genomic DNA of the parental and resistant lines to identify mutations that have arisen during selection.

    • Proteomics: Use mass spectrometry to compare the proteomes of the two cell lines, looking for changes in protein expression or post-translational modifications.

  • Target Identification Studies: If a candidate target is identified, further validation is required. This can involve techniques like thermal shift assays, affinity chromatography, or genetic approaches like CRISPR-Cas9 to validate the target's role in this compound's mechanism of action and resistance[10].

Q5: How can I experimentally generate an this compound-resistant cell line for further study?

Developing a resistant cell line in-house is an invaluable tool for investigating the mechanisms of resistance. The standard method involves continuous exposure to escalating drug concentrations[11][12].

Protocol: Generating a Resistant Cell Line by Chronic Exposure

Principle: This protocol uses a dose-escalation strategy to select for cells that can survive and proliferate in the presence of this compound.

Procedure:

  • Determine Initial IC50: Perform a dose-response curve to accurately determine the IC50 of this compound in your parental cell line.

  • Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration of approximately IC20-IC30.

  • Monitor and Passage:

    • Initially, a significant portion of the cells may die. Maintain the culture, changing the drug-containing media every 2-3 days.

    • When the surviving cells begin to grow and reach ~80% confluency, passage them as usual, but keep them in the same concentration of this compound.

  • Dose Escalation:

    • Once the cells are growing robustly at the current concentration (typically after 2-3 passages), double the concentration of this compound.

    • Repeat the process of monitoring for cell death and waiting for the population to recover and resume steady growth.

  • Repeat and Validate: Continue this dose-escalation process until the cells can tolerate a concentration that is at least 10-fold higher than the initial IC50.

  • Characterize the Resistant Line:

    • Perform a new dose-response assay to confirm the shift in IC50.

    • Wean the cells off this compound for several passages and then re-test the IC50 to determine if the resistance is stable or transient.

    • Create frozen stocks of the resistant cell line at various passages.

Workflow for Developing a Resistant Cell Line

Start Parental Cell Line IC50 Determine IC50 Start->IC50 Treat1 Chronic Treatment (IC20) IC50->Treat1 Passage1 Monitor & Passage Treat1->Passage1 Treat2 Increase Dose (2 x IC20) Passage1->Treat2 Passage2 Monitor & Passage Treat2->Passage2 Loop Repeat n times Passage2->Loop Loop->Treat2 Escalate Dose End Resistant Cell Line (IC50 > 10x Parental) Loop->End Resistance Confirmed

Caption: Stepwise dose-escalation for generating a resistant cell line.

We trust this guide provides a robust framework for your investigations into this compound resistance. Drug resistance is a complex phenomenon, and a systematic, multi-faceted approach is key to uncovering the underlying mechanisms.

References

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  • Bauer, M., Karch, R., Zeitlhofer, P., & Stanek, J. (2019). Multi-Target ABC Transporter Modulators: What Next and Where to Go?. Pharmaceuticals (Basel, Switzerland), 12(1), 31. [Link]

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  • Procell. (2023). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

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Sources

Technical Support Center: Enhancing the Oral Bioavailability of Acutumine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Acutumine formulation development. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the oral delivery of this compound. Given this compound's complex tetracyclic alkaloid structure, it is anticipated to exhibit poor aqueous solubility and/or membrane permeability, which are significant hurdles to achieving adequate oral bioavailability.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of formulating this promising natural compound.

Section 1: Understanding the Core Challenges & Initial Formulation Strategy

Before delving into specific formulation issues, it is crucial to grasp the underlying physicochemical challenges this compound likely presents. As a complex alkaloid, it is reasonable to hypothesize that its oral bioavailability is hampered by one or more of the following factors:

  • Low Aqueous Solubility: The intricate, largely hydrophobic molecular structure may lead to poor dissolution in the gastrointestinal (GI) fluids.

  • Poor Membrane Permeability: The molecule's size and structural characteristics might limit its ability to passively diffuse across the intestinal epithelium.

  • P-glycoprotein (P-gp) Efflux: Many natural products are substrates for efflux transporters like P-gp, which actively pump the drug out of intestinal cells, reducing net absorption.[3]

  • First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.

A logical starting point for enhancing the oral bioavailability of a compound with these characteristics is a systematic approach to formulation development, as illustrated below.

cluster_0 Phase 1: Pre-formulation Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: In Vitro & In Vivo Evaluation Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, pKa) Permeability_Assessment In Vitro Permeability (e.g., Caco-2 Assay) Physicochemical_Characterization->Permeability_Assessment Stability_Studies GI Stability Assessment (pH, Enzymes) Permeability_Assessment->Stability_Studies Lipid_Based Lipid-Based Formulations (SEDDS/SMEDDS) Stability_Studies->Lipid_Based Nanoparticles Nanoparticle Systems (SLN, NLC, Polymeric) Stability_Studies->Nanoparticles In_Vitro_Testing In Vitro Characterization (Dissolution, Lipolysis) Lipid_Based->In_Vitro_Testing Nanoparticles->In_Vitro_Testing Amorphous_Dispersions Amorphous Solid Dispersions (ASDs) Amorphous_Dispersions->In_Vitro_Testing In_Vivo_PK In Vivo Pharmacokinetic Studies (Animal Models) In_Vitro_Testing->In_Vivo_PK Data_Analysis Data Analysis & Iteration In_Vivo_PK->Data_Analysis Data_Analysis->Lipid_Based Iterate/Optimize Stability_studies Stability_studies Stability_studies->Amorphous_Dispersions

Figure 1: A systematic workflow for this compound oral formulation development.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the formulation of poorly soluble compounds like this compound.

Lipid-Based Formulations (SEDDS/SMEDDS)

Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids.[4]

Q1: My this compound-loaded SEDDS formulation shows poor emulsification and large, inconsistent droplet sizes upon dilution. What could be the cause?

A1: This issue typically points to an imbalance in the formulation components.

  • Causality: The efficiency of emulsification is governed by the hydrophilic-lipophilic balance (HLB) of the surfactant system and the miscibility of the components. An inappropriate HLB value or poor choice of surfactant and cosolvent can lead to incomplete emulsification.

  • Troubleshooting Steps:

    • Re-evaluate Surfactant HLB: The required HLB for most oil phases in SEDDS is typically in the range of 10-14. Ensure your surfactant or surfactant blend provides an appropriate HLB.

    • Screen Different Surfactants/Cosolvents: Test a panel of surfactants (e.g., Cremophor® EL, Kolliphor® RH40, Tween® 80) and cosolvents (e.g., Transcutol®, PEG 400, propylene glycol) to find a combination that yields a stable and fine emulsion.

    • Construct a Ternary Phase Diagram: This is a critical step to identify the optimal ratios of oil, surfactant, and cosolvent that result in a stable microemulsion region. This systematic approach minimizes trial and error.[5]

Q2: I observe drug precipitation after diluting my SEDDS formulation in simulated gastric or intestinal fluid. How can I prevent this?

A2: Drug precipitation upon dilution is a common challenge, often due to the drug's poor solubility in the aqueous phase after the oil phase is emulsified.

  • Causality: While the drug is soluble in the initial lipid formulation, its concentration may exceed its solubility limit in the dispersed oil droplets and surrounding aqueous medium. The digestion of lipids by lipases can also alter the formulation's solubilization capacity.

  • Troubleshooting Steps:

    • Incorporate a Polymeric Precipitation Inhibitor: The addition of polymers like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) can create a supersaturated state and delay drug crystallization.[6] This approach is often referred to as a supersaturable SEDDS (S-SEDDS).

    • Conduct In Vitro Lipolysis Testing: This assay simulates the digestion of the lipid formulation by pancreatic lipase. It helps in understanding how the drug partitions between the oil, aqueous, and precipitated phases during digestion and can guide the selection of more robust formulations.[7][8]

    • Select a Different Lipid Vehicle: Long-chain triglycerides may offer better solubilization of the drug within the digested lipid phases compared to medium-chain triglycerides.

Q3: My SEDDS formulation is physically unstable during storage, showing phase separation. What should I do?

A3: Formulation instability can arise from poor miscibility of components or chemical degradation.

  • Causality: The components of the SEDDS must be fully miscible to form a single isotropic phase. Chemical instability can be triggered by temperature, light, or interactions between the drug and excipients.

  • Troubleshooting Steps:

    • Verify Excipient Miscibility: Systematically test the miscibility of your chosen oil, surfactant, and cosolvent in the desired ratios.

    • Perform Drug-Excipient Compatibility Studies: Store binary mixtures of this compound and each excipient under accelerated stability conditions (e.g., 40°C/75% RH) and analyze for degradation products using HPLC.[9]

    • Consider Solid-SEDDS (S-SEDDS): Transforming the liquid SEDDS into a solid powder by adsorbing it onto a solid carrier (e.g., porous silica) can improve stability and handling.[10]

Nanoparticle Formulations

Nanoparticle-based systems, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, can enhance oral bioavailability by increasing the surface area for dissolution and protecting the drug from degradation.[1][11]

Q1: The drug loading efficiency in my this compound nanoparticles is very low. How can I improve it?

A1: Low drug loading is often related to the drug's solubility in the nanoparticle matrix and the preparation method.

  • Causality: The drug must be sufficiently soluble in the molten lipid (for SLNs/NLCs) or the organic phase during the synthesis of polymeric nanoparticles. Drug expulsion from the matrix during particle formation can also occur.

  • Troubleshooting Steps:

    • Screen Different Lipids/Polymers: Test a variety of lipids (e.g., glyceryl monostearate, Compritol® 888 ATO) or polymers (e.g., PLGA, PCL) to find a matrix in which this compound has higher solubility.

    • Optimize the Preparation Method: For SLNs/NLCs prepared by high-pressure homogenization, adjusting the temperature and pressure can improve drug entrapment. For polymeric nanoparticles made by solvent evaporation, modifying the solvent system and evaporation rate can be beneficial.

    • Consider a Drug-Lipid/Polymer Conjugate: Covalently linking this compound to the lipid or polymer can significantly increase drug loading.

Q2: My nanoparticle formulation shows significant particle aggregation over time. What is causing this instability?

A2: Particle aggregation is a sign of colloidal instability, often due to insufficient surface charge or steric stabilization.

  • Causality: Nanoparticles in a suspension are prone to aggregation to reduce their high surface energy. The zeta potential, a measure of surface charge, is a key indicator of stability.

  • Troubleshooting Steps:

    • Measure Zeta Potential: A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. If the value is low, consider adding a charged surfactant or polymer to the formulation.

    • Incorporate a Steric Stabilizer: Coating the nanoparticles with a hydrophilic polymer like PEG (polyethylene glycol) can provide a steric barrier that prevents aggregation.

    • Lyophilization: Freeze-drying the nanoparticle suspension with a cryoprotectant (e.g., trehalose, sucrose) can produce a stable solid powder that can be reconstituted before use.

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, which can significantly enhance its solubility and dissolution rate.[10][12]

Q1: My this compound ASD formulation is showing signs of recrystallization during stability testing. How can I improve its physical stability?

A1: Recrystallization of the amorphous drug back to its stable crystalline form is a major challenge for ASDs.

  • Causality: The amorphous state is thermodynamically unstable. Recrystallization is driven by factors like temperature, humidity, and the molecular mobility of the drug within the polymer matrix.

  • Troubleshooting Steps:

    • Select a Polymer with a High Glass Transition Temperature (Tg): Polymers with a high Tg (e.g., HPMC-AS, Soluplus®) can reduce the molecular mobility of the drug, thus inhibiting recrystallization.[13]

    • Optimize Drug-Polymer Ratio: Increasing the proportion of the polymer in the ASD can provide better stabilization of the amorphous drug.

    • Ensure Strong Drug-Polymer Interactions: Select polymers that can form specific interactions (e.g., hydrogen bonds) with this compound. These interactions can help stabilize the amorphous form. This can be assessed using techniques like Fourier-transform infrared spectroscopy (FTIR).

Q2: The in vitro dissolution of my ASD formulation is rapid, but the in vivo bioavailability is still low. What could be the reason?

A2: A disconnect between in vitro dissolution and in vivo performance can occur for several reasons.

  • Causality: While the ASD may generate a supersaturated solution in vitro, the drug may precipitate in the complex environment of the GI tract before it can be absorbed. Poor membrane permeability can also be a limiting factor.

  • Troubleshooting Steps:

    • Use Biorelevant Dissolution Media: Perform dissolution studies in media that simulate the fasted and fed states of the intestine (FaSSIF and FeSSIF) to better predict in vivo behavior.

    • Incorporate a Precipitation Inhibitor: As with SEDDS, adding a precipitation inhibitor to the formulation can help maintain supersaturation in vivo.

    • Re-evaluate Permeability: If permeability is the limiting factor, ASDs alone may not be sufficient. A combination approach, such as an ASD incorporated into a lipid-based formulation, might be necessary.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments in the development and evaluation of this compound formulations.

Protocol: Preparation of this compound-Loaded SMEDDS

Objective: To prepare a self-microemulsifying drug delivery system for this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH40)

  • Cosolvent (e.g., Transcutol® HP)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the most suitable excipients.

  • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and cosolvent in a glass vial based on the ratios determined from a ternary phase diagram. b. Add the required amount of this compound to the excipient mixture. c. Heat the mixture to 40-50°C on a magnetic stirrer to facilitate the dissolution of this compound. d. Vortex the mixture until a clear, homogenous solution is obtained.

  • Characterization: a. Visual Assessment: Add 1 mL of the SMEDDS formulation to 100 mL of water in a beaker with gentle stirring. Observe the formation of a clear or slightly bluish-white microemulsion. b. Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting microemulsion using a dynamic light scattering (DLS) instrument. c. Self-Emulsification Time: Determine the time taken for the formulation to form a homogenous microemulsion upon dilution, using a USP dissolution apparatus.[4]

Protocol: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound from a formulation.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow (paracellular integrity marker)

  • LC-MS/MS for this compound quantification

  • TEER meter

Procedure:

  • Cell Seeding and Culture: a. Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². b. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Check: a. Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm². b. Perform a Lucifer Yellow permeability assay. The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.[15]

  • Permeability Study: a. Wash the cell monolayer with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B transport study. c. For B-to-A transport (to assess efflux), add the formulation to the basolateral side and fresh HBSS to the apical side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis and Calculation: a. Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber. c. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

cluster_0 Cell Culture & Monolayer Formation cluster_1 Monolayer Integrity Verification cluster_2 Permeability Experiment cluster_3 Data Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture for 21-25 days for differentiation Seed_Cells->Culture_Cells Measure_TEER Measure TEER (>250 Ω·cm²) Culture_Cells->Measure_TEER Lucifer_Yellow Lucifer Yellow Assay (Papp < 1.0 x 10⁻⁶ cm/s) Measure_TEER->Lucifer_Yellow Add_Formulation Add this compound formulation to donor chamber Lucifer_Yellow->Add_Formulation Sample_Receiver Sample receiver chamber at timed intervals Add_Formulation->Sample_Receiver Analyze_Samples Quantify this compound by LC-MS/MS Sample_Receiver->Analyze_Samples Calculate_Papp Calculate Papp value Analyze_Samples->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Figure 2: Workflow for the Caco-2 permeability assay.
Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of an this compound formulation.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS for this compound quantification

Procedure:

  • Animal Acclimatization and Dosing: a. Acclimatize rats for at least 3 days before the study. Fast the animals overnight with free access to water. b. Divide the rats into two groups: one for intravenous (IV) administration (for bioavailability calculation) and one for oral (PO) administration. c. Administer the this compound formulation via oral gavage to the PO group. Administer a solution of this compound in a suitable vehicle intravenously to the IV group.

  • Blood Sampling: a. Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[16] b. Place the blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis. c. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time for both IV and PO groups. b. Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis software.[17] c. Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 4: Data Summary Tables

The following tables provide hypothetical but realistic data based on studies of similar complex natural products, illustrating the potential improvements in bioavailability with different formulation strategies.

Table 1: Comparison of In Vitro Properties of Different this compound Formulations

Formulation TypeDrug Loading (%)Particle/Droplet Size (nm)Zeta Potential (mV)In Vitro Dissolution (in 2h)
Unformulated this compoundN/A>2000N/A<5%
SMEDDS525 ± 5-15 ± 3>90%
S-SMEDDS (with HPMC)530 ± 7-18 ± 4>95% (no precipitation)
PLGA Nanoparticles8180 ± 20-25 ± 560%
Amorphous Solid Dispersion20N/AN/A>85% (supersaturated)

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (F%)
This compound Suspension50 ± 152.0250 ± 80~1%
SMEDDS450 ± 1201.02200 ± 500~9%
S-SMEDDS (with HPMC)600 ± 1501.03500 ± 700~14%
PLGA Nanoparticles300 ± 902.01800 ± 450~7%
Amorphous Solid Dispersion550 ± 1300.53100 ± 600~12.5%

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Validation & Comparative

A Comparative Guide to the Efficacy of Acutumine and Other Immunosuppressants

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of immunomodulatory compounds, this guide provides a comparative analysis of Acutumine's potential efficacy as an immunosuppressant against established therapeutic agents. While direct comparative data for this compound is emerging, we will leverage findings on the closely related alkaloid, Sinomenine, isolated from the same plant species, Sinomenium acutum, to provide a scientifically grounded perspective. This guide will delve into the mechanisms of action, present available quantitative data, and detail the experimental protocols necessary for a thorough evaluation.

Introduction to this compound and the Rationale for Comparison

This compound is a complex alkaloid that has garnered interest for its potential biological activities, including selective T-cell cytotoxicity[1]. Its structural relative, Sinomenine, has been more extensively studied and is known for its immunosuppressive and anti-inflammatory properties[2]. The primary mechanism of action for Sinomenine involves the inhibition of T-lymphocyte activation and proliferation, as well as the induction of apoptosis, largely through the suppression of the NF-κB signaling pathway[3][4][5][6][7]. This guide will therefore use Sinomenine as a proxy to compare this compound's potential efficacy against a panel of widely used immunosuppressants: the calcineurin inhibitors Cyclosporine and Tacrolimus, the inosine monophosphate dehydrogenase (IMPDH) inhibitor Mycophenolate Mofetil, and the antifolate agent Methotrexate.

Comparative Efficacy: A Mechanistic and Quantitative Overview

The efficacy of an immunosuppressant is determined by its ability to modulate the immune response, primarily by targeting T-cell activation and proliferation. The following table summarizes the mechanisms of action and reported in vitro efficacy (IC50 values for T-cell proliferation) of Sinomenine and the comparator drugs.

ImmunosuppressantPrimary Mechanism of ActionTarget Pathway(s)T-Cell Proliferation IC50
Sinomenine (as a proxy for this compound) Inhibition of T-cell activation and proliferation; induction of apoptosis.[4][8]Inhibition of NF-κB signaling.[3][5][6][7]Data not consistently reported; effects observed at concentrations ranging from 0.3-30 μM[9].
Cyclosporine Inhibition of calcineurin, a protein phosphatase. This blocks the translocation of NFAT (Nuclear Factor of Activated T-cells) to the nucleus, preventing the transcription of IL-2 and other cytokine genes.[10]Calcineurin-NFAT pathway.~19-294 ng/mL (~16-244 nM)[11][12][13]
Tacrolimus Inhibition of calcineurin via binding to FKBP12. Similar to Cyclosporine, this prevents NFAT-mediated cytokine gene transcription.[14][15]Calcineurin-NFAT pathway; also shown to inhibit NF-κB activation.[14]~15.8-126.4 ng/mL (~19.6-157 nM)[13][16]
Mycophenolate Mofetil (active form: Mycophenolic Acid) Non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This selectively inhibits the proliferation of lymphocytes.[17][18]Purine synthesis pathway.~0.11-1.6 mg/L (~0.34-5 µM)[19][20]
Methotrexate Inhibition of dihydrofolate reductase (DHFR), leading to impaired DNA and RNA synthesis. In the context of immunosuppression, it is also known to induce apoptosis in activated T-cells.[21][22][23]Folate metabolism; induction of apoptosis via mitochondrial and death receptor pathways.[22][24]Primarily induces apoptosis rather than solely inhibiting proliferation.

Delving into the Mechanisms: Signaling Pathways in T-Cell Activation

The activation of T-lymphocytes is a critical event in the adaptive immune response and a primary target for immunosuppressive drugs. The following diagram illustrates a simplified overview of the T-cell activation signaling cascade and the points of intervention for the discussed immunosuppressants.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_drugs Immunosuppressant Action MHC MHC-Antigen Complex TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) PLCg PLCγ TCR->PLCg CD28->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG CaN Calcineurin IP3_DAG->CaN ↑ Ca2+ IKK IKK IP3_DAG->IKK PKC activation NFATp NFAT-P CaN->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IkB IκB IKK->IkB Phosphorylates NFkB_p p-NF-κB IkB->NFkB_p Releases NFkB NF-κB NFkB_p->NFkB NFkB->Nucleus IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Activation CsA_Tac Cyclosporine Tacrolimus CsA_Tac->CaN Inhibit Sinomenine Sinomenine (this compound proxy) Sinomenine->NFkB Inhibit Translocation

Caption: Simplified T-cell activation pathway and points of inhibition.

Experimental Protocols for Efficacy Assessment

To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount. Below are detailed methodologies for assessing the key parameters of immunosuppressant efficacy: T-cell proliferation and apoptosis induction.

In Vitro T-Cell Proliferation Assay (Mitogen-Induced)

This assay is a cornerstone for evaluating the anti-proliferative effects of immunosuppressive compounds.[25][26][27][28][29]

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  • Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).
  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

2. Assay Setup:

  • Seed the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
  • Prepare serial dilutions of the test compounds (this compound/Sinomenine, Cyclosporine, Tacrolimus, Mycophenolate Mofetil) and add them to the wells in a volume of 50 µL. Include a vehicle control (e.g., DMSO).
  • Add a mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or anti-CD3/anti-CD28 antibodies, to stimulate T-cell proliferation. Unstimulated cells should be included as a negative control.
  • The final volume in each well should be 200 µL.

3. Incubation and Proliferation Measurement:

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
  • For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well to measure DNA synthesis, or use a non-radioactive method such as the MTT assay or a dye-based proliferation assay (e.g., CFSE).
  • If using [3H]-thymidine, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
  • If using the MTT assay, add MTT solution to each well, incubate for 4 hours, and then add a solubilizing agent. Read the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control.
  • Determine the IC50 value (the concentration of the compound that inhibits T-cell proliferation by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Jurkat Cell Apoptosis Assay

This protocol details a method for assessing the pro-apoptotic effects of immunosuppressants on a human T-lymphocyte cell line (Jurkat cells).[30][31][32][33]

1. Cell Culture and Treatment:

  • Culture Jurkat cells in complete RPMI-1640 medium.
  • Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/mL.
  • Treat the cells with various concentrations of the test compounds (e.g., Methotrexate, this compound/Sinomenine) for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine or camptothecin).

2. Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining:

  • Harvest the cells by centrifugation and wash them twice with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-positive, PI-negative cells are in early apoptosis.
  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
  • Quantify the percentage of apoptotic cells in each treatment group.

4. Workflow Diagram:

Apoptosis_Assay_Workflow start Start: Jurkat Cell Culture treatment Treat cells with immunosuppressants start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest and wash cells incubation->harvest staining Stain with Annexin V-FITC and PI harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify apoptotic cell populations flow_cytometry->data_analysis end End: Determine pro-apoptotic efficacy data_analysis->end

Caption: Workflow for assessing apoptosis induction in Jurkat cells.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the immunosuppressive efficacy of this compound, with Sinomenine as a functional proxy, against established immunosuppressants. The available evidence suggests that this compound likely exerts its effects through the inhibition of T-cell proliferation and the induction of apoptosis, with the NF-κB pathway being a key target.

To definitively position this compound within the landscape of immunosuppressive agents, further research is required to determine its precise IC50 value for T-cell proliferation and to elucidate its detailed molecular interactions. In vivo studies using animal models of autoimmune disease or transplantation are also crucial to validate these in vitro findings and to assess the therapeutic potential and safety profile of this compound. The experimental protocols detailed herein provide a robust foundation for conducting such investigations.

References

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A Comparative Analysis of the Anti-Cancer Activity of Plagiomnium acutum Essential Oil Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel anti-cancer therapeutics has increasingly turned towards natural products, a rich reservoir of bioactive compounds with unique mechanisms of action. This guide provides a comprehensive comparative analysis of the anti-cancer activity of the essential oil derived from Plagiomnium acutum (PEO), a traditional Chinese medicine, against various cancer models. While the initial topic of interest was "Acutumine," a term that did not yield substantial scientific literature, we have pivoted to Plagiomnium acutum, a plant with documented anti-tumor properties, to provide a scientifically robust and data-driven comparison. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of PEO's efficacy in comparison to established chemotherapeutic agents, supported by experimental data and detailed protocols.

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Demise

Plagiomnium acutum essential oil (PEO) has demonstrated significant anti-cancer activity through a multi-pronged mechanism that primarily involves the induction of apoptosis and cell cycle arrest.[1] Studies on HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cell lines have revealed that PEO can effectively block the G1 phase of the cell cycle.[1] This blockade is attributed to the upregulation of the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1.[1] Furthermore, PEO has been shown to interfere with the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1] This disruption ultimately leads to programmed cell death in cancer cells.

In contrast, conventional chemotherapeutic agents often employ different mechanisms. For instance, alkylating agents like cyclophosphamide directly damage DNA, while antimetabolites interfere with DNA and RNA synthesis.[2] Taxanes, such as paclitaxel, disrupt microtubule function, thereby inhibiting mitosis.[2][3] Understanding these distinct mechanisms is crucial for designing effective combination therapies and overcoming drug resistance.

Signaling Pathway Overview

G PEO Plagiomnium acutum Essential Oil (PEO) Mitochondria Mitochondrial Membrane Potential Disruption PEO->Mitochondria Causes p21_p27 Upregulation of p21 and p27 PEO->p21_p27 Induces Apoptosis Apoptosis Mitochondria->Apoptosis Triggers G1_Arrest G1 Cell Cycle Arrest p21_p27->G1_Arrest Leads to Cancer_Cell_Death Cancer Cell Death G1_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Proposed mechanism of action of Plagiomnium acutum essential oil (PEO) leading to cancer cell death.

In Vitro Efficacy: A Comparative Look at Cytotoxicity

The cytotoxic potential of PEO has been evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.[4] This assay provides a quantitative measure of a compound's ability to inhibit cell growth and is a standard preliminary screening tool in anti-cancer drug discovery.[5][6]

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)

Compound/DrugHepG2 (Liver)A549 (Lung)HCT116 (Colon)HePG2 (Hepatocellular)MCF-7 (Breast)A2780 (Ovarian)
PEO ~25.8 ~32.4 NDNDNDND
Cisplatin ND>30NDND3.58±0.141.38±0.037
Paclitaxel NDNDNDND0.018±0.000110.38±0.012
Funtumine Derivative (4i) NDND15.67±1.2114.89±1.05NDND
9-Methoxycanthin-6-one NDND15.09±0.99ND3.79±0.0696.87±0.25

ND: Not Determined in the provided search results. Data for PEO is derived from graphical representations in the source material and should be considered an approximation. Data for other compounds are from various sources.[1][7][8][9]

The data indicates that while PEO demonstrates notable activity against HepG2 and A549 cells, its potency, as measured by IC50 values, may be less than that of some established drugs like paclitaxel in other cancer cell lines.[9] However, it is important to consider that natural product extracts contain a complex mixture of compounds, and the activity of the pure, isolated active constituents of PEO could be significantly higher. Furthermore, some novel synthetic compounds, such as certain funtumine derivatives, show promising activity comparable to or exceeding that of the commercial anti-cancer agent 5-Fluorouracil.[8]

In Vivo Anti-Tumor Activity: From Bench to Preclinical Models

The evaluation of anti-cancer agents in living organisms is a critical step in drug development.[10] Animal tumor models, such as xenografts where human cancer cells are implanted into immunocompromised mice, are widely used to assess the in vivo efficacy of potential new drugs.[10][11]

While specific in vivo studies comparing PEO directly with other chemotherapeutics were not found in the initial search, the general methodology for such studies is well-established. A typical in vivo study would involve the following steps:

Experimental Workflow for In Vivo Tumor Growth Inhibition Assay

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A Implant Cancer Cells (e.g., A549) Subcutaneously in Immunocompromised Mice B Allow Tumors to Reach a Palpable Size (e.g., 100-200 mm³) A->B C Randomize Mice into Treatment Groups: - Vehicle Control - PEO - Comparative Drug (e.g., Cisplatin) B->C D Administer Treatment (e.g., Intraperitoneal Injection) for a Defined Period C->D E Measure Tumor Volume and Body Weight Periodically D->E F At Study End, Excise Tumors for Histological and Biochemical Analysis E->F G Compare Tumor Growth Inhibition Between Groups F->G

Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of a test compound.

The primary endpoint of such a study is typically tumor growth inhibition. The results would be presented as a comparison of the average tumor volume in the treated groups versus the control group over time.[12] Body weight is also monitored as an indicator of systemic toxicity.

For comparative purposes, a study on a copper (II) complex (C1) in an A549 lung cancer xenograft model showed significant tumor growth suppression.[7] Similarly, studies with other natural products like citral have demonstrated a reduction in tumor size in 4T1 breast cancer models.[13] These examples highlight the potential of natural and synthetic compounds to exhibit potent anti-tumor effects in vivo.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are standardized protocols for the key in vitro and in vivo assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)[5]

  • 96-well plates

  • Test compound (PEO) and control drug (e.g., Cisplatin)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization buffer (e.g., DMSO or Sorenson glycine buffer)[5]

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of approximately 5x10³ cells per well and incubate for 24 hours.[5]

  • Treat the cells with serial dilutions of the test compound and control drug for a specified period (e.g., 24, 48, or 72 hours).[4][5] Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]

  • Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation (e.g., A549)

  • Test compound (PEO) and control drug (e.g., Cisplatin)

  • Vehicle for drug administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

  • Administer the test compound, control drug, or vehicle to the respective groups according to a predefined schedule and route of administration (e.g., daily intraperitoneal injections).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Analyze the data to determine the extent of tumor growth inhibition in the treated groups compared to the control group.

Conclusion and Future Directions

The essential oil of Plagiomnium acutum exhibits promising anti-cancer properties, primarily through the induction of cell cycle arrest and apoptosis.[1] While its in vitro potency may be lower than some highly potent chemotherapeutic agents, its unique mechanism of action and potential for low toxicity warrant further investigation. Future research should focus on isolating and identifying the specific bioactive compounds within PEO responsible for its anti-tumor activity. Subsequent studies should then evaluate these purified compounds in a wider range of cancer models, both in vitro and in vivo, and in combination with existing therapies to explore potential synergistic effects.[14] A deeper understanding of the molecular targets of PEO's active constituents will be crucial for its potential development as a novel anti-cancer therapeutic.

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Acutumine vs. Dechloroacutumine: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating Structure-Activity Relationships in Chlorinated Alkaloids

Introduction: The Significance of Chlorination in Bioactive Alkaloids

Nature frequently adorns complex molecular scaffolds with halogen atoms, a seemingly minor modification that can profoundly impact biological activity. The tetracyclic chloroalkaloid, (-)-acutumine, and its immediate biosynthetic precursor, (-)-dechloroacutumine, offer a compelling case study into the functional consequences of chlorination. Both compounds are isolated from plants of the Menispermaceae family, such as Sinomenium acutum and Menispermum dauricum.[1][2] Dechlorothis compound is converted to this compound in the final step of its biosynthesis by a dechlorothis compound halogenase, an enzyme that specifically installs a chlorine atom onto the complex tetracyclic core.[3] This targeted chlorination raises a critical question for drug development professionals and researchers: what is the biological significance of this chlorine atom?

This guide provides a comparative framework for evaluating the bioactivity of this compound and dechlorothis compound. While direct comparative studies with quantitative IC50 values are not extensively available in the current literature, this document synthesizes existing knowledge on this compound's known biological effects and the general principles of how halogenation can influence bioactivity. We will propose a series of experiments, complete with detailed protocols, to elucidate the comparative cytotoxic and anti-inflammatory potential of these two closely related alkaloids.

Chemical Structures: A Single Atom of Distinction

The sole difference between this compound and dechlorothis compound is the presence of a chlorine atom at the C-1 position of the cyclopentane ring in this compound. This seemingly subtle structural change can significantly alter the molecule's physicochemical properties, including its lipophilicity, electronegativity, and steric profile, all of which can influence its interaction with biological targets.

Known Bioactivities and the Hypothesized Role of Chlorination

This compound has been reported to exhibit selective cytotoxicity against T-cells and possess anti-amnesic properties.[1][4][5] The presence of the chlorine atom in this compound is hypothesized to enhance its cytotoxic potency compared to its non-chlorinated precursor, dechlorothis compound. Halogenation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. Furthermore, the electronegative chlorine atom can alter the electron distribution within the molecule, potentially leading to stronger binding interactions with target proteins.[3][6]

A Proposed Comparative Bioactivity Investigation

To rigorously assess the impact of chlorination on the bioactivity of this compound, a head-to-head comparison with dechlorothis compound is essential. The following sections outline key experiments to probe their relative cytotoxic and anti-inflammatory effects.

Comparative Cytotoxicity against T-cell Lines

Given the known selective cytotoxicity of this compound towards T-cells, a primary investigation should focus on quantifying and comparing the cytotoxic effects of both this compound and dechlorothis compound on relevant T-cell lines (e.g., Jurkat, MOLT-4).

Experimental Protocol: MTT Assay for T-Cell Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of each compound.

Materials:

  • This compound and Dechlorothis compound (dissolved in DMSO to create stock solutions)

  • Jurkat or MOLT-4 T-cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed T-cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound and dechlorothis compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for each compound.

Data Presentation:

The results of the cytotoxicity assays should be summarized in a table for clear comparison.

CompoundT-Cell LineIC50 (µM) - Hypothetical Data
This compoundJurkatValue to be determined
Dechlorothis compoundJurkatValue to be determined
This compoundMOLT-4Value to be determined
Dechlorothis compoundMOLT-4Value to be determined
Investigating the Mechanism of Cytotoxicity: Apoptosis Induction

To understand how these compounds induce cell death, an investigation into the induction of apoptosis is crucial. Many cytotoxic alkaloids exert their effects by activating caspase-dependent apoptotic pathways.[7][8][9][10]

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol utilizes a commercially available luminescent assay to measure the activity of executioner caspases-3 and -7.

Materials:

  • This compound and Dechlorothis compound

  • T-cell line (e.g., Jurkat)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat T-cells with various concentrations of this compound and dechlorothis compound as described in the MTT assay protocol. Include positive and negative controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).

  • Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity. Compare the dose-dependent effects of this compound and dechlorothis compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other cytotoxic alkaloids, this compound could potentially induce apoptosis through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7]

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Comparative Anti-inflammatory Activity

Alkaloids from Sinomenium acutum, such as sinomenine, are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[2][11][12][13] It is plausible that this compound and dechlorothis compound also exhibit anti-inflammatory effects.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This simple in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[14][15][16][17]

Materials:

  • This compound and Dechlorothis compound

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS), pH 6.3

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of different concentrations of the compounds, 2.8 mL of PBS, and 0.2 mL of BSA solution. A control group will contain 2 mL of distilled water instead of the compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 for each compound.

Proposed Mechanism of Anti-inflammatory Action: NF-κB Inhibition

Many anti-inflammatory natural products act by inhibiting the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[18][19][20][21]

G Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This guide provides a structured approach to comparing the bioactivities of this compound and its non-chlorinated precursor, dechlorothis compound. The proposed experiments will generate crucial data to understand the role of chlorination in the cytotoxic and anti-inflammatory properties of this class of alkaloids. A thorough investigation of the structure-activity relationship is paramount for the rational design of more potent and selective therapeutic agents. Future studies should also explore the anti-amnesic effects of both compounds in relevant in vivo models to provide a more complete picture of their pharmacological profiles. The insights gained from such a comparative study will be invaluable to researchers in natural product chemistry, medicinal chemistry, and drug discovery.

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A Head-to-Head Comparison of Total Synthesis Strategies for (-)-Acutumine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(-)-Acutumine, a structurally complex tetracyclic alkaloid, was first isolated in 1929 from the roots of Sinomenium acutum and later from Menispermum dauricum.[1] Its intricate architecture, featuring a spirocyclic core, a propellane motif, and five contiguous stereocenters, including two adjacent all-carbon quaternary centers, has presented a formidable challenge to synthetic chemists for decades.[1][2] Beyond its structural complexity, (-)-acutumine has garnered significant interest for its promising biological activities, including selective T-cell cytotoxicity and anti-amnesic properties.[1] This guide provides a detailed, head-to-head comparison of the successful total syntheses of (-)-acutumine developed by the research groups of Steven L. Castle and Seth B. Herzon, as well as a strategic analysis of a key innovation towards the acutumine core by the Reisman group. We will delve into the logic behind each synthetic design, present key experimental data for comparative analysis, and provide detailed protocols for pivotal transformations, offering researchers in drug development and natural product synthesis a comprehensive resource for navigating the chemical space of this important molecule.

Retrosynthetic Analysis and Core Strategic Insights

The synthetic challenge of (-)-acutumine lies in the efficient and stereocontrolled construction of its densely functionalized and sterically congested framework. The divergent strategies employed by the Castle and Herzon groups, and the novel approach to the core by Reisman, highlight different philosophies in tackling this complex target.

The Castle Synthesis: A Radical-Polar Crossover and Anionic Oxy-Cope Approach

Castle's retrosynthesis hinges on a convergent strategy, dissecting the molecule into two key fragments. The core of their approach is the masterful construction of the spirocyclic system via a novel radical-polar crossover reaction, followed by the strategic use of an anionic oxy-Cope rearrangement to forge a challenging quaternary stereocenter.[2][3]

Castle_Retrosynthesis This compound (-)-Acutumine Intermediate1 Tetracyclic Precursor This compound->Intermediate1 Final functional group manipulations Intermediate2 Spirocyclic Ketone Intermediate1->Intermediate2 Lewis Acid Promoted Cyclization Intermediate3 Acyclic Precursor Intermediate2->Intermediate3 Anionic Oxy-Cope Rearrangement Fragment1 Aryl Iodide Fragment Intermediate3->Fragment1 Radical-Polar Crossover Fragment2 Cyclopentene Fragment Intermediate3->Fragment2 Radical-Polar Crossover Herzon_Retrosynthesis This compound (-)-Acutumine Intermediate1 Tetracyclic Intermediate This compound->Intermediate1 Final functionalization Intermediate2 Spirocyclic Precursor Intermediate1->Intermediate2 Intramolecular Sakurai Cyclization Intermediate3 Acyclic Dienophile Intermediate2->Intermediate3 Diels-Alder Reaction Fragment1 Quinone Fragment Intermediate3->Fragment1 Fragment2 Diene Fragment Intermediate3->Fragment2

Caption: Herzon's retrosynthetic pathway to (-)-Acutumine.

The Reisman Approach: A Photochemical [2+2] Cycloaddition to the this compound Core

While a full total synthesis of (-)-acutumine has not been reported from the Reisman laboratory, their work on the synthesis of the related alkaloid, (-)-10-hydroxythis compound, introduces a novel and powerful strategy for the construction of the this compound core. Their key innovation is the use of a photochemical [2+2] cycloaddition to forge the challenging propellane structure, followed by a retro-aldol/Dieckmann condensation sequence. [4]

Reisman_Strategy Acutumine_Core This compound Core Intermediate1 Propellane Intermediate Acutumine_Core->Intermediate1 Retro-aldol/Dieckmann Condensation Intermediate2 Acyclic Diene Intermediate1->Intermediate2 Photochemical [2+2] Cycloaddition

Caption: Reisman's strategic approach to the this compound core.

Head-to-Head Comparison of Synthetic Efficiency

A direct comparison of the total syntheses reveals differences in their overall efficiency, as summarized in the table below.

MetricCastle Synthesis [2]Herzon Synthesis [5]
Longest Linear Sequence 21 steps23 steps
Overall Yield ~1.5%0.20%
Key Transformations Radical-Polar Crossover, Anionic Oxy-Cope RearrangementIntramolecular Sakurai Cyclization, Enantioselective Diels-Alder
Starting Materials Commercially available 2,3-dimethoxyphenol and cyclopentadieneCommercially available benzophenone and D-ribose

In-Depth Analysis of Key Chemical Transformations

Castle's Radical-Polar Crossover Reaction

A cornerstone of the Castle synthesis is the innovative use of a radical-polar crossover reaction to construct the spirocyclic core. This reaction merges an intramolecular radical conjugate addition with an enolate hydroxylation in a single, highly diastereoselective step. [2]The reaction is promoted by irradiation with a sunlamp, and the use of a ditin reagent is crucial for the formation of the aryl radical. [2] Experimental Protocol: Radical-Polar Crossover Cyclization [2] To a solution of the aryl iodide precursor (1.0 equiv) in toluene (0.02 M) is added triethylaluminum (1.0 M in hexanes, 3.0 equiv) and hexamethylditin (1.5 equiv). The solution is degassed with argon for 15 minutes and then irradiated with a 275 W sunlamp for 4 hours. The reaction is then cooled to 0 °C and (+)-camphorsulfonyloxaziridine (2.0 equiv) is added. The mixture is stirred for 1 hour at 0 °C and then quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the desired spirocyclic α-hydroxy ketone.

Herzon's Intramolecular Sakurai Cyclization

The Herzon synthesis elegantly constructs the tetracyclic core of (-)-acutumine through a fluoride-promoted intramolecular Sakurai cyclization. [6]This key step involves the attack of an allylsilane onto an in situ-generated oxocarbenium ion, leading to the formation of the spirocyclic system with excellent stereocontrol.

Experimental Protocol: Intramolecular Sakurai Cyclization [6] To a solution of the allylsilane precursor (1.0 equiv) in anhydrous THF (0.01 M) at 0 °C is added tetrabutylammonium fluoride (1.0 M in THF, 1.1 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the tetracyclic core of this compound.

Reisman's Photochemical [2+2] Cycloaddition

The Reisman group's approach to the this compound core showcases the power of photochemical methods in complex molecule synthesis. Their key step is an intramolecular [2+2] cycloaddition of a tethered enone and alkene, which efficiently constructs the sterically congested propellane core. [4] Experimental Protocol: Photochemical [2+2] Cycloaddition [4] A solution of the diene precursor in degassed benzene (0.005 M) is irradiated with a 450 W medium-pressure mercury lamp through a Pyrex filter at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to give the desired cyclobutane product.

Conclusion

The total syntheses of (-)-acutumine by the Castle and Herzon groups, along with the innovative strategy towards the core by the Reisman group, represent significant achievements in the field of natural product synthesis. Castle's approach, characterized by its convergent nature and the use of a novel radical-polar crossover reaction, provides a slightly higher overall yield in a comparable number of steps. Herzon's synthesis, while more linear, is notable for its elegant use of an intramolecular Sakurai cyclization. The Reisman group's photochemical strategy offers a powerful and efficient alternative for the construction of the challenging propellane core.

This head-to-head comparison highlights the diverse and creative strategies that can be brought to bear on a complex synthetic target. The choice of a particular strategy will ultimately depend on the specific goals of the research program, including the need for analogues, the desired scale of the synthesis, and the available chemical technologies. The detailed experimental protocols provided herein serve as a valuable resource for researchers looking to apply these powerful transformations in their own work.

References

  • Grünenfelder, D. C., Navarro, R., Wang, H., Fastuca, N. J., Butler, J. R., & Reisman, S. E. (2022). Enantioselective Synthesis of (−)‐10‐Hydroxythis compound. Angewandte Chemie International Edition, 61(16), e202117480. [Link]

  • King, S. M., Calandra, N. A., & Herzon, S. B. (2013). Total syntheses of (–)-acutumine and (–)-dechlorothis compound. Angewandte Chemie International Edition, 52(13), 3642-3645. [Link]

  • Li, F., Tartakoff, S. S., & Castle, S. L. (2009). Enantioselective total synthesis of (−)-acutumine. The Journal of organic chemistry, 74(23), 9082-9093. [Link]

  • Goto, K., & Sudzuki, H. (1929). On this compound and Sinomenine. Bulletin of the Chemical Society of Japan, 4(9), 220-224. [Link]

  • Li, F., Tartakoff, S. S., & Castle, S. L. (2009). Total synthesis of (–)-acutumine. Journal of the American Chemical Society, 131(19), 6674-6675. [Link]

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A Senior Application Scientist's Guide to Confirming the Molecular Target of Acutumine Using Genetic and Proteomic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest to elucidate the mechanism of action of bioactive natural products is a cornerstone of modern drug discovery. Acutumine, a complex tetracyclic alkaloid isolated from the Asian vine Menispermum dauricum and the Chinese moonseed Sinomenium acutum, presents a compelling case.[1][2] With reported selective T-cell cytotoxicity and anti-amnesic properties, this compound holds therapeutic promise, yet its precise molecular target remains to be fully elucidated.[1][2][3] This guide provides a comparative analysis of contemporary genetic and proteomic strategies to definitively identify and validate the molecular target(s) of this compound, empowering researchers to move from a compound with an interesting phenotype to a well-understood mechanism of action.

The Challenge: Target Deconvolution of a Complex Natural Product

Natural products like this compound often present unique challenges for target identification. Unlike rationally designed drugs, their targets are unknown, and their complex structures can make traditional affinity-based chemical proteomics approaches (which often require chemical modification of the small molecule) difficult.[4][5][6][7] Therefore, unbiased, systematic approaches that leverage the power of genetics and proteomics in a cellular context are essential. This guide will compare three powerful techniques: CRISPR-Cas9 genetic screens, Thermal Proteome Profiling (TPP), and Drug Affinity Responsive Target Stability (DARTS).

Comparative Analysis of Target Identification Strategies

CRISPR-Cas9 Screening: A Genetic Approach to Uncover Functional Relationships

CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for unbiased, genome-wide interrogation of gene function.[8] For target identification, CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby implicating those genes in the compound's mechanism of action.[9]

The core principle is that if a gene is essential for a compound's cytotoxic or cytostatic effect, its knockout will lead to cell survival in the presence of the compound. Conversely, if a gene product buffers the cell against the compound's effects, its knockout will lead to increased sensitivity. By treating a pooled library of cells, each with a specific gene knockout, with this compound, we can identify which genetic perturbations lead to a significant change in cell fitness.

Caption: The experimental workflow for Thermal Proteome Profiling (TPP).

  • Cell Treatment: Treat two populations of cells, one with this compound and one with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell lysates and heat them to a range of different temperatures.

  • Fractionation: Separate the soluble proteins from the aggregated (denatured) proteins by centrifugation.

  • Sample Preparation for MS: The soluble fractions are then processed for mass spectrometry analysis (e.g., digestion into peptides).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both label-free and tandem mass tag (TMT) based quantification can be used. [10]6. Data Analysis: For each protein, plot the relative amount of soluble protein at each temperature to generate a melting curve. Compare the curves from the this compound-treated and control samples to identify proteins with a significant thermal shift.

ProteinTm (Control)Tm (this compound)ΔTmP-valueAnnotation
Protein A 52.1 °C56.5 °C+4.4 °C<0.001Potential direct target
Protein B 61.3 °C61.5 °C+0.2 °C>0.05Not a direct binder
Protein C 48.9 °C46.2 °C-2.7 °C<0.01Potential downstream effector
  • TPP Formats: Besides the standard temperature range TPP (TPP-TR), isothermal dose-response TPP (TPP-CCR) can be used to determine the binding affinity of the compound to its target. [11]* Data Interpretation: While a positive thermal shift is a strong indicator of direct binding, negative shifts can also occur and may indicate that the compound binds to a less stable conformation of the protein or induces a conformational change.

Drug Affinity Responsive Target Stability (DARTS): An Alternative for In Vitro Validation

DARTS is another method that leverages changes in protein stability upon ligand binding. [4][5][6][7]Instead of thermal denaturation, DARTS uses proteases to digest proteins, with the principle that a protein bound to a small molecule will be more resistant to proteolytic degradation. [4][5][6][7]

The binding of this compound to its target protein can shield protease cleavage sites or stabilize the protein's conformation, thus making it less susceptible to digestion by proteases like pronase. [4][5][6][7]This protection can be visualized by gel electrophoresis or quantified by mass spectrometry.

Caption: A simplified workflow for the DARTS assay.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line. [12]2. Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each sample and incubate for a specific time to allow for partial digestion.

  • Analysis: Stop the digestion and analyze the protein fragments. For a targeted approach, use Western blotting to probe for a candidate protein. For an unbiased, discovery approach, use mass spectrometry to identify all proteins that are protected from digestion in the this compound-treated sample. [4][5][6][7]

A Western blot for a candidate target protein would show a stronger band in the this compound-treated lane compared to the control lane after protease digestion, indicating protection from degradation.

  • Advantages: A key advantage of DARTS is that it does not require modification of the small molecule and can be performed relatively quickly. [4][5][6][7]* Limitations: The success of DARTS is dependent on the protease used and the accessibility of cleavage sites. Not all protein-ligand interactions will result in a detectable change in protease susceptibility.

A Synergistic Strategy: The Power of Orthogonal Validation

True confidence in target identification comes from orthogonal validation—the use of multiple, independent methods to confirm a result. [13][14][15][16][17]A robust strategy for confirming the molecular target of this compound would involve a combination of the techniques described above.

Caption: An integrated strategy for target deconvolution and validation.

This approach leverages the strengths of each technique:

  • Discovery (CRISPR): Use a CRISPR screen to generate a shortlist of high-confidence candidate genes that are functionally linked to this compound's activity.

  • Confirmation of Direct Binding (TPP/DARTS): Use TPP and/or DARTS to determine if this compound directly binds to the protein products of the candidate genes identified in the CRISPR screen.

  • Final Validation: A confirmed hit would be a gene that (1) when knocked out, confers resistance to this compound, and (2) whose protein product shows a direct interaction with this compound in a biophysical assay like TPP or DARTS.

Conclusion and Future Directions

Identifying the molecular target of a complex natural product like this compound is a challenging but achievable goal with modern genetic and proteomic tools. A strategy that begins with an unbiased genetic screen using CRISPR-Cas9, followed by orthogonal validation of direct binding with techniques like Thermal Proteome Profiling and DARTS, provides a rigorous and reliable path to target deconvolution. The successful identification of this compound's target will not only illuminate its mechanism of action but also pave the way for its potential development as a therapeutic agent.

References

  • Castle, S. L. (2009). The Castle Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

  • Herzon, S. B. (2014). The Herzon Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

  • Ci, X., et al. (2005). Synthesis of the core structure of this compound. PubMed. [Link]

  • Castle, S. L. (2009). The Castle Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

  • Mateus, A., et al. (2020). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. SpringerLink. [Link]

  • Biocompare Editorial Team. (2019). Target Identification and Drug Discovery with CRISPR. Biocompare. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC. [Link]

  • Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

  • Kellner, R. (2005). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. PubMed. [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

  • Jost, M., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. PMC. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • George, A. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. [Link]

  • Dolan, J. (2000). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

  • Li, F., et al. (2009). Enantioselective Total Synthesis of (−)-Acutumine. The Journal of Organic Chemistry. [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]

  • George, A. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]

  • Labcompare Editorial Team. (2023). Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. Labcompare. [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • MDPI. (2023). In Silico Design and Characterization of a Rationally Engineered Cas12j2 Gene Editing System for the Treatment of HPV-Associated Cancers. MDPI. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]

  • Molina, D. M. (n.d.). Drug affinity responsive target stability (DARTS) for small-molecule target identification. protocols.io. [Link]

  • JoVE. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE. [Link]

  • Baskin, L. (2017). A workflow for CRISPR Cas9 high throughput arrayed screening with synthetic crRNA. YouTube. [Link]

  • Molina, D. M. (2025). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. [Link]

  • Li, F., et al. (2009). Enantioselective total synthesis of (-)-acutumine. PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.